Harmane hydrochloride
Description
Overview of β-Carboline Alkaloids and Harman (B1672943) Hydrochloride
β-Carboline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole ring system. crimsonpublishers.com This structural framework is composed of a pyridine (B92270) ring fused to an indole (B1671886) nucleus. mdpi.com These alkaloids are widely distributed in nature, found in various plants, marine organisms, insects, and even in human tissues and body fluids. crimsonpublishers.commdpi.com The classification of β-carbolines depends on the degree of saturation of the pyridine ring, leading to fully aromatic, partially saturated (dihydro-β-carbolines), and fully saturated (tetrahydro-β-carbolines) derivatives. crimsonpublishers.com
Harman, with the chemical name 1-methyl-9H-pyrido[3,4-b]indole, is a prominent, fully aromatic β-carboline alkaloid. crimsonpublishers.comwikipedia.org It is often studied in its hydrochloride salt form to enhance solubility for research purposes. Harman is found in numerous sources, including certain plants like Peganum harmala and Passiflora species, as well as in tobacco smoke and various cooked foods. wikipedia.orgtandfonline.comnih.gov The formation of harman can occur through the pyrolysis of the amino acid L-tryptophan. wikipedia.orgacs.org
Table 1: Classification of β-Carboline Alkaloids
| Classification | Description | Example |
| Fully Aromatic β-Carbolines (FaβCs) | Possess an unsaturated pyridine ring system. | Harman, Norharman |
| Dihydro-β-Carbolines (DHβCs) | Have a partially saturated pyridine ring. | Harmaline (B1672942) |
| Tetrahydro-β-Carbolines (THβCs) | Feature a fully saturated pyridine ring. | Tetrahydroharmine |
Significance of Harman Hydrochloride in Neurobiological Research
Harman hydrochloride is a subject of intense investigation in neurobiology due to its diverse pharmacological activities within the central nervous system. A primary focus of this research is its interaction with monoamine oxidase (MAO) enzymes. Harman is a potent and selective inhibitor of MAO-A, an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. abmole.comnih.gov This inhibitory action can lead to increased levels of these neurotransmitters in the brain, which is a mechanism relevant to the study of mood and affective disorders. acs.org
Furthermore, research has explored harman's interactions with various neurotransmitter receptor systems. Studies have indicated that harman can interact with serotonin, dopamine (B1211576), and imidazoline (B1206853) binding sites, suggesting a complex neuropharmacological profile. crimsonpublishers.com These interactions are being investigated to understand its potential role in modulating neuronal signaling and its behavioral effects. For instance, research has examined its influence on the opioid system, with studies showing it can attenuate some signs of morphine withdrawal in animal models. researchgate.net The compound's ability to influence serotonin levels has also been linked to effects on immune responses in some organisms. nih.gov
The neuroactive properties of harman have prompted investigations into its potential connections with neurodegenerative diseases. nih.gov Its presence in the human body and its ability to interact with key neurological pathways make it a compound of interest for understanding the underlying mechanisms of various neurological conditions. acs.orgresearchgate.net
Table 2: Key Neurobiological Activities of Harman
| Activity | Mechanism/Target | Potential Research Area |
| MAO-A Inhibition | Reversible and selective inhibition of monoamine oxidase A. abmole.comnih.gov | Mood regulation, neuroprotection. nih.govacs.org |
| Receptor Interaction | Binds to serotonin, dopamine, and imidazoline receptors. crimsonpublishers.com | Neurotransmitter system modulation. crimsonpublishers.com |
| Opioid System Modulation | Attenuates signs of morphine withdrawal in rats. researchgate.net | Substance dependence research. researchgate.net |
| Serotonin Level Influence | Increases serotonin concentrations in tissues. nih.gov | Neuroimmunology, behavioral studies. nih.gov |
Historical Context of Harman Hydrochloride Research
The history of harman research is intertwined with the broader study of harmala alkaloids. Harmine (B1663883), a closely related β-carboline, was first isolated from the seeds of Peganum harmala in 1847. Harman itself was discovered later, in 1861, by a German researcher named R. Rieth, who isolated it from the bark of Passiflora incarnata. acs.org
Early research focused on the isolation and structural elucidation of these alkaloids. In 1927, the chemical structure of harmine was determined, which paved the way for a better understanding of the entire class of compounds, including harman. wikipedia.org A significant finding in the mid-20th century was the identification of harman in tobacco smoke in 1962, with researchers demonstrating its production from the heating of tryptophan. wikipedia.org
The latter half of the 20th century and the early 21st century have seen a surge in research into the neuropharmacological properties of harman. ncats.io This was driven by the discovery of its potent MAO-A inhibitory effects and its interactions with various components of the central nervous system. nih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled more precise detection and quantification of harman in biological samples and foodstuffs, furthering our understanding of its distribution and endogenous presence. tandfonline.comacs.org Modern research continues to build on this historical foundation, employing sophisticated techniques like positron emission tomography (PET) with radiolabeled harmine to study MAO-A in the human brain. ncats.io
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNOIRYDKHLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-84-0 (Parent) | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20176039 | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-84-5 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Actions and Mechanisms of Harman Hydrochloride
Monoamine Oxidase (MAO) Inhibition by Harman (B1672943) Hydrochloride
Harman is well-documented as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. Its inhibitory profile is selective and follows specific kinetic mechanisms.
Inhibition of MAO-A
Harman demonstrates potent and selective inhibitory activity against monoamine oxidase A (MAO-A). nih.govnih.gov Research has consistently shown that harman is a powerful inhibitor of this enzyme isoform. nih.gov The concentration of harman required to inhibit 50% of MAO-A activity (IC50) has been reported in various studies, with values such as 2.8 µM being documented when measuring the inhibition of MPTP oxidation by MAO-A. researchgate.net Other studies have reported its inhibitory constant (Ki) for MAO-A to be in the nanomolar range, specifically 55.54 ± 5.3 nM, highlighting its high potency. nih.gov
Inhibition of MAO-B
In contrast to its potent effects on MAO-A, harman is a weak inhibitor of monoamine oxidase B (MAO-B). doaj.org Studies have shown that harman does not cause significant inhibition of MAO-B activity. researchgate.net The affinity of harman for MAO-B is considerably lower than for MAO-A, with one study noting that its displacing potency does not correlate with the inhibition of MAO-B activity. nih.gov This selectivity for MAO-A over MAO-B is a key feature of its pharmacological profile.
Reversible and Competitive Inhibition Mechanisms
The inhibition of MAO-A by harman is characterized as both reversible and competitive. nih.govnih.gov Kinetic analyses have revealed that β-carbolines from sources like cigarette smoke, including harman, act as competitive and reversible inhibitors of MAO enzymes. nih.gov This means that harman binds to the active site of the MAO-A enzyme, competing with the natural substrates, and this binding is not permanent, allowing the enzyme to regain activity once the inhibitor is no longer present. nih.gov
Table 1: Inhibitory Activity of Harman against Monoamine Oxidase (MAO) Isoforms
| Isoform | Inhibition Metric | Reported Value | Reference |
|---|---|---|---|
| MAO-A | IC50 | 2.8 µM | researchgate.net |
| Ki | 55.54 ± 5.3 nM | nih.gov | |
| MAO-B | - | Weak to no inhibition | researchgate.netdoaj.org |
Receptor Interactions and Binding Affinities of Harman Hydrochloride
Beyond its effects on MAO, harman also interacts with various neurotransmitter receptors, although its affinity for these sites is generally lower than for MAO-A.
Serotonin (B10506) Receptors (e.g., 5-HT2, 5-HT1A, 5-HT1B, 5-HT1D)
Harman has been shown to bind to serotonin receptors, particularly the 5-HT2 subtype. One study determined the binding affinity (Ki) of harman for 5-HT2 receptors to be 268 nM. psilosybiini.info This indicates a moderate affinity for this receptor type. In contrast, research suggests that harman and its analogue harmine (B1663883) lack significant affinity for 5-HT1A receptors. psilosybiini.info Specific binding affinity data for harman at 5-HT1B and 5-HT1D receptors is not prominently available in the reviewed literature, suggesting that its interaction with these subtypes may not be as significant.
Dopamine (B1211576) Receptors (e.g., D1, D2, D3)
The interaction of harman with dopamine receptors appears to be limited. Studies have indicated that β-carbolines, including harman, generally lack affinity for D2 dopamine receptors. psilosybiini.info While one analogue of harman showed some weak activity at the D1 receptor (Ki = 536 nM), no significant activity was observed for other dopamine receptor subtypes. acs.org The available data suggests that harman does not bind with high affinity to D1, D2, or D3 receptors, with Ki values expected to be greater than 10,000 nM. psilosybiini.info
Table 2: Binding Affinity of Harman at Various Neurotransmitter Receptors
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2 | 268 nM | psilosybiini.info |
| 5-HT1A | >10,000 nM (low affinity) | psilosybiini.info |
| 5-HT1B | Data not available | |
| 5-HT1D | Data not available | |
| D1 | >10,000 nM (low affinity) | psilosybiini.infoacs.org |
| D2 | >10,000 nM (low affinity) | psilosybiini.info |
| D3 | Data not available |
Imidazoline (B1206853) Receptors (I1, I2)
Harman hydrochloride is recognized for its significant interaction with imidazoline receptors, particularly the I1 and I2 subtypes. It is considered an endogenous ligand for these binding sites. rndsystems.com Research indicates that harman binds with high affinity to I1-sites in rat kidney with a reported IC50 of 31 nM. rndsystems.com It also demonstrates a high affinity for I2-sites with a Ki of 49 nM. rndsystems.com This affinity for I1 imidazoline receptors is notably selective, showing a 1000-fold greater preference for I1-receptors over α2-adrenoceptors. medchemexpress.comnih.gov This interaction is functionally significant, as the microinjection of harman into the rostral ventrolateral medulla (RVLM) of rats produces a dose-dependent hypotensive effect, which can be reversed by the I1-receptor selective antagonist efaroxan. rndsystems.comnih.gov This suggests that harman's hypotensive effects are mediated through its action on I1-receptors. nih.gov
Adrenoceptors (e.g., α1)
Harman hydrochloride also interacts with adrenoceptors, though with lower affinity compared to its action on imidazoline receptors. It has been shown to interact with α2-adrenergic receptors with an IC50 value of 18 μM. targetmol.commedchemexpress.com In studies using isolated rat endothelium-intact thoracic aortic rings, harman was found to inhibit contractions induced by the α1-adrenoceptor agonist phenylephrine (B352888) in a concentration-dependent and non-competitive manner. researchgate.net Further receptor binding assays have indicated that harman interacts with cardiac α1-adrenoceptors. researchgate.net The major types of adrenoceptors are alpha and beta, which are further divided into subtypes including alpha-1, alpha-2, beta-1, beta-2, and beta-3. nih.gov Alpha-1 receptors are Gq-coupled and their stimulation leads to smooth muscle contraction. nih.govusc.edu
Benzodiazepine (B76468) Receptors
Harman hydrochloride is identified as an inhibitor of the benzodiazepine receptor, with a reported IC50 value of 7 nM. targetmol.com It is considered a putative endogenous ligand for this receptor. nih.gov Research has demonstrated that harman acts as a competitive inhibitor of benzodiazepine receptor binding in vitro. nih.gov The interaction of harman with the benzodiazepine receptor is thought to be linked to its convulsive effects, which can be reversibly inhibited by diazepam in a manner consistent with competitive antagonism. nih.gov This suggests that harman may function as an endogenous agonist at the benzodiazepine receptor, with its convulsive mechanism likely operating within the GABA receptor-benzodiazepine receptor system. nih.gov
Opioid Receptors
Harman hydrochloride demonstrates an inhibitory effect on opioid receptors, with a reported IC50 value of 2.8 μM. targetmol.commedchemexpress.com Opioid receptors are G protein-coupled receptors that mediate the body's response to both endogenous and exogenous opioids. nih.gov There are several types of opioid receptors, including mu (μ), kappa (κ), and delta (δ), each with various subtypes. nih.gov Studies have suggested that the beneficial effects of harman and other β-carbolines in attenuating some signs of naloxone-precipitated morphine withdrawal may be mediated by imidazoline receptors, indicating a potential modulatory role of harman on the opioid system. researchgate.net
Calcium Channels (e.g., L-type Ca2+ channels)
Research indicates that harman hydrochloride interacts with L-type calcium channels. researchgate.net L-type calcium channels are a subtype of voltage-gated calcium channels known for their long-lasting inward currents during depolarization. nih.gov In vitro studies on rat aortic rings have shown that harman inhibits contractions induced by KCl, which are known to be mediated by the influx of calcium through voltage-dependent Ca2+ channels. researchgate.net Furthermore, receptor binding assays have confirmed that harman interacts with the 1,4-dihydropyridine (B1200194) binding site of cardiac L-type Ca2+ channels. researchgate.net This suggests that the vasorelaxant effect of harman may be partly attributed to its inhibitory action on these channels in vascular smooth muscle. researchgate.net
Modulation of Neurotransmitter Systems by Harman Hydrochloride
Serotonin (5-HT) Efflux and Levels
Harman hydrochloride has been shown to influence the serotonin (5-HT) system. capes.gov.br Localized perfusion of harman in the dorsal hippocampus of freely moving rats led to an increase in the levels of 5-HT in cerebral dialysates, without a corresponding increase in its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). capes.gov.br Systemic administration of harman also enhanced 5-HT levels in the perfusates while reducing 5-HIAA levels in a dose-dependent manner. capes.gov.br This effect is likely due to the inhibition of monoamine oxidase type A (MAO-A), an enzyme responsible for the breakdown of serotonin. capes.gov.br Additionally, studies have reported an IC50 value of 101 μM for harman's inhibition of serotonin. medchemexpress.com In the nucleus accumbens, high doses of harman were found to increase extracellular 5-hydroxytryptamine during the first two hours after administration. nih.gov
Data Tables
Table 1: Inhibitory Concentrations (IC50/Ki) of Harman Hydrochloride at Various Receptors
Dopamine Biosynthesis and Content
Harman has been shown to significantly influence dopamine levels by inhibiting its biosynthesis. biomolther.orgnih.gov Research using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, demonstrates that harman decreases intracellular dopamine content in a concentration-dependent manner. biomolther.org The half-maximal inhibitory concentration (IC50) for this effect was determined to be 20.4 μM after a 24-hour exposure and 21.2 μM after 48 hours. biomolther.org This reduction in dopamine is not due to secretion of the neurotransmitter from the cells but rather to a direct inhibition of its synthesis pathway. biomolther.org The inhibitory effect on dopamine content begins within the first 6 hours of exposure to harman and is maintained for up to 48 hours. nih.gov Furthermore, in non-cytotoxic concentrations (10-30 μM), harman was found to inhibit the L-DOPA-induced increases in dopamine content. biomolther.org
Table 1: Effect of Harman on Dopamine Content in PC12 Cells Use the slider to adjust the Harman concentration and see the corresponding inhibition of dopamine content. Created from data in: biomolther.orgnih.gov
| Harman Concentration (µM) | Inhibition of Dopamine Content (%) (48h) |
| 20 | 49.4 |
| IC50 | ~50 |
| 100 | Not specified |
Noradrenaline (NA) Release
When a nerve impulse reaches a noradrenergic nerve terminal, noradrenaline is released from synaptic vesicles into the synaptic cleft. neurotorium.org It then binds to postsynaptic receptors to propagate or inhibit the nerve impulse. neurotorium.org The action of noradrenaline is terminated by its reuptake into the nerve terminal via the noradrenaline transporter and subsequent degradation by enzymes like monoamine oxidase (MAO). neurotorium.org Drugs can alter the activity of the locus coeruleus, the principal site for brain synthesis of noradrenaline, by modifying the firing rate, neurotransmitter storage, or reuptake. nih.gov For instance, α2-adrenoceptor antagonists can increase neuronal firing and noradrenaline release. nih.gov
Cyclic AMP Levels
Harman has been observed to reduce intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). biomolther.org In PC12 cells, a 20 μM concentration of harman significantly decreased intracellular cAMP levels to 50.5% of the control levels within 30 minutes. biomolther.org This reduction in cAMP is believed to be a contributing factor to the inhibition of dopamine biosynthesis, as cAMP is involved in the regulation of tyrosine hydroxylase activity and expression. biomolther.org
Table 2: Effect of Harman on Intracellular Cyclic AMP Levels This table summarizes the observed reduction in cAMP levels in PC12 cells following treatment with Harman. Created from data in: biomolther.org
| Compound | Concentration (µM) | Incubation Time (min) | cAMP Level (% of Control) |
| Harman | 20 | 30 | 50.5 |
Enzyme Inhibition Beyond MAO by Harman Hydrochloride
Beyond its well-known inhibitory effects on monoamine oxidase (MAO), harman and its related β-carbolines interact with several other key enzymes.
Tyrosine Hydroxylase (TH) Activity Inhibition
Harman hydrochloride inhibits dopamine biosynthesis primarily by decreasing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. nih.govszabo-scandic.com Studies have shown that harman reduces both TH activity and the expression of TH mRNA. biomolther.org This inhibitory action on TH is a key mechanism underlying the observed decrease in dopamine content in PC12 cells. biomolther.orgnih.gov The reduction in TH activity and mRNA levels occurs within the first 6 to 12 hours of exposure to harman. biomolther.org It has been suggested that the reduction in TH activity is mediated by the decrease in intracellular cyclic AMP levels. biomolther.org
Sphingosine (B13886) Kinase-1 (SphK1) Inhibition (referencing harmaline (B1672942), a related β-carboline)
Harmaline, a β-carboline structurally related to harman, has been identified as a potent inhibitor of sphingosine kinase-1 (SphK1). acs.orgnih.gov SphK1 is an enzyme linked to cancer progression. acs.orgmdpi.com Molecular docking and fluorescence binding studies have shown that harmaline binds to the substrate-binding pocket of SphK1, leading to a significant inhibition of its kinase activity. acs.orgnih.govresearchgate.net The IC50 value for harmaline's inhibition of SphK1 activity has been calculated to be 6.1328 ± 0.33 μM. nih.govresearchgate.net This inhibition of SphK1 by harmaline has been shown to induce apoptosis in non-small-cell lung carcinoma cells. acs.orgnih.gov
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition (referencing harmine, a related β-carboline)
Harmine, another related β-carboline alkaloid, is a potent and specific inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.netnih.gov DYRK1A is implicated in neuronal development and its overexpression is associated with Down syndrome. researchgate.net In vitro assays have demonstrated that harmine inhibits the substrate phosphorylation by DYRK1A with an IC50 of 33 nM. researchgate.netnih.gov Harmine shows greater potency against DYRK1A compared to other members of the DYRK family, such as DYRK1B (IC50 of 166 nM), DYRK2 (IC50 of 1.9 μM), and DYRK4 (IC50 of 80 μM). researchgate.netnih.gov Importantly, harmine also inhibits DYRK1A activity in cultured cells with a similar potency (IC50 of 48 nM). researchgate.net This inhibition of DYRK1A by harmine has been shown to interfere with neuritogenesis in cultured hippocampal neurons. researchgate.net
Table 3: Inhibitory Activity of Harmine against DYRK Family Kinases This table provides a comparative view of the inhibitory concentrations (IC50) of Harmine against different DYRK kinases. Created from data in: researchgate.netnih.gov
| Kinase | IC50 |
| DYRK1A | 33 nM |
| DYRK1B | 166 nM |
| DYRK2 | 1.9 µM |
| DYRK4 | 80 µM |
Cytochrome P450 (CYP1A1) Induction
Harman hydrochloride has been identified as a significant inducer of the cytochrome P450 enzyme, CYP1A1. nih.govbioscience.co.ukcymitquimica.comtargetmol.com This induction process is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. nih.govevotec.com The induction of CYP1A1 by harman hydrochloride is a key aspect of its pharmacological profile and has been the subject of detailed research.
Detailed Research Findings
Studies conducted on human and rat hepatoma cell lines (HepG2 and H4IIE, respectively) have demonstrated that harman hydrochloride leads to a significant, time- and concentration-dependent increase in CYP1A1 mRNA levels. nih.gov This increase in gene expression translates to higher levels of both the CYP1A1 protein and its enzymatic activity. nih.gov The induction of CYP1A1 by harman is a direct result of transcriptional activation, as evidenced by experiments where the RNA polymerase inhibitor, actinomycin (B1170597) D, completely prevented the harman-induced increase in CYP1A1 mRNA. nih.gov
The central role of the AhR in this process has been confirmed through multiple lines of evidence. nih.gov The ability of harman to induce CYP1A1 is strongly correlated with its capacity to stimulate AhR-dependent luciferase activity and to promote the binding of the AhR to its DNA recognition sites, as shown by electrophoretic mobility shift assays. nih.gov Furthermore, the use of an AhR antagonist, resveratrol, was shown to inhibit the increase in CYP1A1 activity caused by harman. nih.gov The involvement of AhR was further solidified by experiments using small interfering RNA (siRNA) specific for human AhR, which confirmed its necessity for CYP1A1 induction by harman. nih.gov
It is important to note that harman's effect on CYP1A1 appears to be at the transcriptional level, as it did not affect the stability of CYP1A1 mRNA or protein, ruling out post-transcriptional or post-translational mechanisms. nih.govcymitquimica.com The direct induction of the CYP1A1 gene by harman through an AhR-dependent pathway is considered a novel mechanism that may contribute to its previously reported mutagenic and co-mutagenic effects. nih.govtargetmol.com
The following tables summarize the key findings from research on the induction of CYP1A1 by harman hydrochloride:
Table 1: Effect of Harman Hydrochloride on CYP1A1 Expression and Activity
| Parameter | Observation | Cell Lines | Significance |
|---|---|---|---|
| CYP1A1 mRNA | Significant, time- and concentration-dependent increase | HepG2 (human), H4IIE (rat) | Demonstrates induction at the gene expression level. nih.gov |
| CYP1A1 Protein | Concentration-dependent increase | HepG2, H4IIE | Confirms translation of increased mRNA into protein. nih.gov |
| CYP1A1 Activity | Concentration-dependent increase | HepG2, H4IIE | Shows functional consequence of increased protein levels. nih.gov |
| mRNA & Protein Stability Assays | Harman did not affect the stability of CYP1A1 mRNA or protein. nih.gov | Rules out post-transcriptional and post-translational mechanisms of induction. nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Harman hydrochloride |
| Harman |
| Resveratrol |
Neurobiological and Behavioral Effects of Harman Hydrochloride
Impact on Anxiety and Stress Responses
Harman (B1672943) hydrochloride, an endogenous β-carboline, has been shown to modulate neurobiological pathways that are central to anxiety and the body's response to stress. Research indicates that harman can enhance neuronal activation when faced with psychological stress and influence behaviors in animal models of anxiety. nih.gov The compound's effects are complex, involving multiple neurotransmitter systems. The brain's stress response is primarily managed by the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the release of the stress hormone cortisol. openaccessjournals.comneuroscigroup.us Dysregulation of this axis is a common feature in anxiety disorders. openaccessjournals.com Key brain regions involved in processing fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex, are targets of stress hormones and undergo structural changes under chronic stress. physiology.org
Studies in rats have shown that harman administration increases plasma concentrations of ACTH and corticosterone, key hormones in the HPA axis stress response. nih.gov This effect was observed regardless of whether the animals were in a fear-conditioned state, suggesting a direct influence on neuroendocrine function. nih.gov Furthermore, harman affects monoaminergic systems critical to mood and anxiety regulation. nih.gov It has been found to increase the content of serotonin (B10506) and noradrenaline in specific brain regions associated with fear, including the hypothalamus, amygdaloid cortex, prefrontal cortex, and hippocampus. nih.gov This is likely linked to its known property as an inhibitor of monoamine oxidase type A (MAO-A), an enzyme that breaks down these neurotransmitters. nih.govnih.gov While it elevates these neurotransmitter levels, it also appears to reduce dopamine (B1211576) and serotonin turnover, indicating a complex modulatory role. nih.gov In non-fear-conditioned animals, harman has been observed to reduce rearing behavior and increase freezing, which may suggest potential sedative effects. nih.gov
Table 1: Effects of Harman on Neurochemical and Endocrine Markers of Stress in Rats
| Marker | Brain Region/Sample | Observed Effect | Citation |
|---|---|---|---|
| ACTH | Plasma | Increased | nih.gov |
| Corticosterone | Plasma | Increased | nih.gov |
| Serotonin (5-HT) | Hypothalamus, Amygdaloid Cortex, Prefrontal Cortex, Hippocampus | Content Increased | nih.gov |
| Noradrenaline | Prefrontal Cortex | Content Increased | nih.gov |
| Dopamine Turnover | Prefrontal Cortex, Hypothalamus | Reduced | nih.gov |
| Serotonin Turnover | Prefrontal Cortex, Hypothalamus, Amygdaloid Cortex | Reduced | nih.gov |
Effects on Memory and Cognitive Functions
The impact of β-carbolines on memory and cognitive functions is an area of active investigation. Research on the related compound harmine (B1663883) has shown that it can enhance short-term working and recent memory in aged rats. nih.gov These cognitive benefits are thought to be potentially mediated through its inhibition of the DYRK1A enzyme, as overexpression of DYRK1A has been linked to impairments in memory performance dependent on the hippocampus. nih.gov However, high doses of harmine were also noted to cause transient motor impairments, highlighting the importance of distinguishing between cognitive effects and the physical ability to perform tasks in behavioral tests. nih.gov
While direct studies on harman hydrochloride's effect on memory are less common, its neurochemical actions suggest a potential influence. The modulation of neurotransmitter systems like serotonin, dopamine, and norepinephrine, which are critically involved in learning and memory, indicates that harman could impact cognitive processes. nih.gov Furthermore, conditions associated with cognitive decline, such as Alzheimer's disease, are being explored with novel molecules that aim to restore brain circuitry. uclahealth.org The neurotoxic potential of harman, particularly on dopaminergic neurons, could also have implications for cognitive functions, as dopamine is essential for various executive functions. nih.govoup.com Antipsychotic medications, for instance, can affect cognition, with higher doses sometimes being associated with worse cognitive functioning, including memory. nih.gov This underscores the complex relationship between neurochemical modulation and cognitive outcomes.
Involvement in Thermoregulation (Hypothermia)
Harman hydrochloride has a pronounced effect on the body's thermoregulatory system, specifically inducing hypothermia. nih.gov The regulation of body temperature is a critical homeostatic process managed by the hypothalamus, which receives thermal information and orchestrates physiological responses to maintain a stable core temperature. scielo.org.mx A drop in core body temperature below 36°C is defined as hypothermia. scielo.org.mx
Systemic administration of harman in rats has been shown to cause an intense, dose-dependent hypothermia. nih.gov This effect is believed to be linked to harman's influence on serotonin (5-HT) systems in the brain. nih.gov The activation of certain serotonin receptors, particularly 5-HT1A receptors, is known to lead to hypothermia in animals. nih.gov Harman increases the levels of serotonin in the brain, likely by inhibiting the enzyme monoamine oxidase type A (MAO-A). nih.gov Interestingly, the hypothermic effect induced by harman was not blocked by the beta-adrenergic antagonist pindolol (B1678383) or by depleting serotonin with parachlorophenylalanine (pCPA), suggesting the mechanism may be complex and not solely dependent on typical serotonergic or adrenergic pathways. nih.gov The administration of another MAO-A inhibitor, clorgyline, also resulted in a significant lowering of body temperature, supporting the idea that MAO-A inhibition is a key mechanism behind harman-induced hypothermia. nih.gov
Role in Drug Addiction and Withdrawal Syndromes
Harman hydrochloride has been studied for its significant interactions with the mechanisms underlying drug addiction and withdrawal, particularly concerning opioids and nicotine (B1678760).
Opioid withdrawal syndrome is a severe condition that occurs upon cessation of chronic opioid use. nih.gov Research in animal models has investigated the potential of β-carbolines like harman to alleviate these symptoms. In morphine-dependent rats, a withdrawal syndrome can be precipitated by administering an opioid antagonist like naloxone. researchgate.netnih.gov
Studies have shown that harman administration can significantly attenuate some of the somatic signs of naloxone-precipitated morphine withdrawal. researchgate.netnih.gov However, its effectiveness varies across different withdrawal signs. While one study found that harman intensified the "jumping" behavior associated with withdrawal, another reported it significantly reduced the intensity of "wet dog shakes," writhing, defecation, tremor, and ptosis (eyelid drooping). researchgate.netnih.gov It did not, however, produce significant changes in teeth chattering or diarrhea. nih.gov These findings suggest that harman has some beneficial effects on the morphine abstinence syndrome, though its sister compound, harmine, was found to be more effective in attenuating a wider range of withdrawal signs. researchgate.netnih.gov The mechanism for these effects may involve the modulation of the opioid system, potentially through imidazoline (B1206853) receptors. researchgate.net
Table 2: Effect of Harman on Naloxone-Precipitated Morphine Withdrawal Signs in Rats
| Withdrawal Sign | Effect of Harman Administration | Citation |
|---|---|---|
| Wet dog shakes | Attenuated | nih.gov |
| Writhing | Attenuated | nih.gov |
| Defecation | Attenuated | nih.gov |
| Tremor | Attenuated | nih.gov |
| Ptosis | Attenuated | nih.gov |
| Jumping | Intensified | researchgate.net |
| Teeth Chattering | No Significant Change | nih.gov |
| Diarrhea | No Significant Change | nih.gov |
While nicotine is the primary addictive component in tobacco, other chemical constituents in smoke are believed to potentiate its reinforcing effects. nih.gov Harman is a potent inhibitor of monoamine oxidase A (MAO-A) found in cigarette smoke. nih.govnih.gov The inhibition of MAO-A increases levels of dopamine, a key neurotransmitter in the brain's reward pathway. nih.gov
Research has demonstrated that harman potentiates the self-administration of nicotine in rats at doses relevant to human smoking. nih.govnih.gov This potentiation is linked to its MAO-A inhibitory action, which leads to an increased basal level of dopamine and enhanced dopamine release in the nucleus accumbens, a critical brain region for addiction. nih.gov The combination of harman and nicotine appears to have synergistic effects, up-regulating genes in addiction-related pathways. nih.gov This provides strong evidence that non-nicotine ingredients like harman play an important role in the powerful addiction associated with smoking. nih.gov
Morphine Withdrawal Syndrome
Neurotoxicity and Neuroprotection Studies
The potential for harman to be either toxic to neurons (neurotoxic) or protective of them (neuroprotective) has been a subject of study. Due to its high lipid solubility, harman can accumulate in brain tissue. nih.govoup.com
Studies using the nematode Caenorhabditis elegans have shown that harman exposure can induce selective, dose-dependent neurodegeneration of dopaminergic (DA) neurons. nih.govoup.com This neurotoxicity is associated with a significant decrease in mitochondrial viability and an increase in reactive oxygen species (ROS), indicating that oxidative stress and mitochondrial dysfunction are key mechanisms of cell damage. nih.govoup.com Interestingly, blocking the dopamine transporter (DAT), a common entry point for other neurotoxicants, did not prevent the neuronal loss, suggesting harman enters the neuron through a different mechanism. nih.govoup.com
In terms of neuroprotection, research has explored ways to counteract this toxicity. A mitochondrial complex I activator was found to partially ameliorate the harman-induced neurodegeneration and reduce the depletion of dopamine. nih.govoup.com These mechanistic studies suggest that targeting mitochondrial function could be a viable strategy to protect against harman's neurotoxic effects. nih.govoup.com The dual potential for neurotoxicity and neuroprotection is a common theme in neuropharmacology, where the ultimate effect of a compound can depend on various factors, including concentration and cellular context. mdpi.commdpi.com
Neurotoxic Potential (e.g., tremor induction, L-DOPA-induced cytotoxicity)
Harman has been identified as a potential endogenous and exogenous neurotoxin that may play a role in the pathophysiology of neurodegenerative conditions like Parkinson's disease. nih.govnih.govresearchgate.net Research has indicated that levels of harman and its congener, norharman, are significantly elevated in the cerebrospinal fluid and plasma of patients with Parkinson's disease. nih.govnih.gov The neurotoxic mechanisms of harman are believed to involve the induction of oxidative stress and mitochondrial dysfunction. oup.comnih.gov
In a study using the nematode Caenorhabditis elegans, harman exposure led to selective, dose-dependent neurodegeneration of dopaminergic neurons. oup.com This toxicity was associated with a significant decrease in mitochondrial viability and an increase in reactive oxygen species (ROS). oup.com Interestingly, blocking the dopamine transporter (DAT), a common entry point for other dopaminergic neurotoxicants, did not prevent this neurodegeneration, suggesting an alternative mechanism of cellular entry and damage. oup.com However, the neurodegeneration was partially mitigated by a mitochondrial complex I activator. oup.com
Furthermore, harman has been shown to potentiate the cytotoxicity induced by L-DOPA, a primary treatment for Parkinson's disease. nih.gov This suggests a complex interaction where the compound could exacerbate cellular stress in the context of existing therapeutic interventions. The structural similarity of β-carbolines to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been a driving force behind the investigation into their potential role in neurodegeneration. nih.govnih.govwikipedia.org
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Selective Dopaminergic Neurotoxicity | Caenorhabditis elegans | Dose-dependent degeneration of dopaminergic neurons. | oup.com |
| Mitochondrial Dysfunction | Caenorhabditis elegans | Decreased mitochondrial viability and increased reactive oxygen species (ROS). | oup.com |
| L-DOPA Cytotoxicity | PC12 cells | Potentiation of L-DOPA-induced cell death. | nih.gov |
| Elevated Levels in PD | Human Patients | Significantly higher levels of harman and norharman in cerebrospinal fluid. | nih.gov |
Neuroprotective Activities
Contrasting with its neurotoxic potential, harman and other β-carbolines have also demonstrated neuroprotective properties under certain conditions. A primary mechanism for this effect is the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters and can contribute to oxidative stress. researchgate.net By inhibiting MAO, β-carboline alkaloids can exert a neuroprotective effect. researchgate.net
In preclinical studies, harmine hydrochloride, a closely related compound, was found to possess antihypoxic activity, protecting against conditions of low oxygen. researchgate.net This suggests a capacity to shield neural cells from stress-induced damage. The neuroprotective potential of β-carbolines is also linked to their antioxidant properties. researchgate.net Some research indicates that elevated levels of these compounds in neurodegenerative diseases might be a result of an endogenous upregulation aimed at reducing oxidative stress by inhibiting enzymes like MAO. nih.gov
It is noteworthy that the effects can be highly specific to the compound . For instance, 9-methyl-β-carboline has been identified as exerting neuroprotective and neuron-differentiating effects, in stark contrast to the more commonly reported neurotoxic actions of other β-carbolines. researchgate.net This highlights the nuanced and multimodal actions of this class of compounds.
| Mechanism/Effect | Model System/Context | Description | Reference |
|---|---|---|---|
| MAO Inhibition | General | Inhibition of monoamine oxidase is believed to contribute to a neuroprotective effect by reducing oxidative stress. | nih.govresearchgate.net |
| Antihypoxic Activity | Rat models (Harmine HCl) | Demonstrated protective effects in a hypobaric hypoxia test. | researchgate.net |
| Antioxidant Properties | General | Potential to act as an antioxidant, mitigating cellular damage. | researchgate.net |
Effects on Neurogenesis and Brain Plasticity
Harman and related β-carbolines are reported to influence neurogenesis and brain plasticity, processes fundamental to learning, memory, and brain repair. nih.govbiorxiv.org These effects are often linked to the stimulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). nih.govbiorxiv.orgnih.gov BDNF is a key protein that promotes the survival, differentiation, and plasticity of neurons. nih.govsigmaaldrich.com
Research suggests that β-carbolines can influence serotonin signaling by inhibiting MAO, leading to behavioral effects and potentially stimulating neurotrophic pathways. nih.govbiorxiv.orgbiorxiv.org The stimulation of neurotrophic factors like BDNF can, in turn, induce neurite growth, synaptic remodeling, and the generation of new neurons (neurogenesis). nih.govbiorxiv.orgbiorxiv.org Adult neurogenesis, the process of generating new neurons in the adult brain, is largely concentrated in the hippocampus and is crucial for neural plasticity. nih.govumb.edu.plmdpi.com By promoting factors that support this process, harman may contribute to the brain's capacity for adaptation and repair. For example, one study noted that a hydrochloride salt of a related compound was found to activate neurotrophin receptors and promote the extension of neurites in a neuronal cell line. nih.govbiorxiv.org
| Effect | Proposed Mechanism | Outcome | Reference |
|---|---|---|---|
| Stimulation of Neurotrophic Signaling | MAO Inhibition, direct receptor interaction | Increased signaling of factors like Brain-Derived Neurotrophic Factor (BDNF). | nih.govbiorxiv.org |
| Promotion of Neurite Growth | Activation of neurotrophin receptors | Enhanced extension of neuronal processes (neurites). | nih.govbiorxiv.orgbiorxiv.org |
| Induction of Neurogenesis | Stimulation of neurotrophic factors | Potential to increase the generation of new neurons in the adult brain. | nih.govbiorxiv.org |
Impact on Motor Activity
The effect of harman and its analogs on motor activity is complex and appears to be dose-dependent. Studies have reported both motor deficits and therapeutic effects in different contexts. In a study with aged rats, treatment with harmine resulted in observable motoric deficits within a few hours of administration. nih.gov This aligns with reports of tremor induction associated with β-carbolines.
Conversely, in animal models of Parkinson's disease, harmine hydrochloride has shown beneficial effects on motor symptoms. researchgate.net It was found to eliminate catalepsy induced by haloperidol (B65202) and reduce motor impairments such as oligokinesia (poverty of movement) and rigidity. researchgate.net This suggests a potential to restore or modulate dopamine-related motor pathways. Other research in morphine-dependent rats found that the administered doses of harman and harmine did not reduce locomotor activity, indicating that the impact on motor function can be highly specific to the physiological state and the dose used. researchgate.net This variability underscores the compound's complex pharmacological profile, capable of producing seemingly contradictory effects on motor control.
| Finding | Model System | Observed Motor Effect | Reference |
|---|---|---|---|
| Motor Impairment | Old rats | Harmine treatment induced motor deficits. | nih.gov |
| Amelioration of Parkinsonian Symptoms | Rat models | Harmine hydrochloride reduced haloperidol-induced catalepsy, oligokinesia, and rigidity. | researchgate.net |
| No Change in Locomotion | Morphine-dependent rats | No significant reduction in locomotor activity at the doses tested. | researchgate.net |
Cellular and Molecular Mechanisms of Harman Hydrochloride Action
Structure-Activity Relationships (SAR)
The biological activity of harman (B1672943) and its analogs, particularly their ability to inhibit key enzymes and influence cellular processes, is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how specific chemical modifications alter a compound's biological effects, have been crucial in understanding and optimizing the therapeutic potential of the β-carboline scaffold.
Research has identified harmine (B1663883), a close analog of harman, as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This inhibition is a key mechanism through which it stimulates the proliferation of pancreatic β-cells, offering a potential strategy for diabetes treatment. mdpi.com Consequently, extensive SAR studies have been conducted on harmine analogs to enhance potency for DYRK1A, improve selectivity over other kinases (like MAO-A), and retain the desired effect on β-cell replication. acs.orgresearchgate.net
Modifications have been explored at several key positions on the β-carboline ring system:
1-Position: Simple replacement of the 1-methyl group with a chlorine atom was found to significantly improve DYRK1A inhibition by threefold. nih.gov However, introducing polar groups like a hydroxyl substituent at this position dramatically reduced inhibitory activity. nih.gov The introduction of a hydroxymethyl group at the 1-position helped to improve selectivity for DYRK1A over related kinases like DYRK1B. mdpi.com
7-Position: This position, where harmine has a methoxy (B1213986) group, has been a major focus. Modifications at this site generally led to a decrease in affinity for DYRK1A. researchgate.net A study that synthesized and evaluated 33 harmine analogs with different substituents at the 7-position found that while two new inhibitors of DYRK1A were identified, their ability to induce β-cell proliferation was significantly lower than that of harmine itself. nih.govdntb.gov.uanih.gov For instance, the analog designated 1-2b showed DYRK1A inhibition but induced β-cell proliferation at only half the rate of harmine and at a three times higher concentration. nih.govnih.gov This suggests that modification at the 7-position offers limited potential for optimizing this specific therapeutic action. nih.govdntb.gov.ua
9-Position: Optimization at the 9-N-position has proven more fruitful. The goal has been to develop analogs that avoid central nervous system (CNS) effects and have improved selectivity. acs.org By synthesizing various 9-N-position harmine analogs, researchers identified novel inhibitors with excellent DYRK1A inhibition and human β-cell proliferation capabilities. acs.orgresearchgate.net One optimized inhibitor, 2-2c, demonstrated improved selectivity and in vivo efficacy for β-cell proliferation at lower doses than harmine. acs.org
These studies underscore a divergent structure-activity relationship for inhibiting DYRK1A versus other enzymes like MAO-A, allowing for the design of more selective compounds. nih.gov Small polar substituents at the N-9 position tend to preserve DYRK1A inhibition while eliminating MAO-A inhibition. rcsb.org
Table 1: Structure-Activity Relationship of Harmine Analogs
| Position of Modification | Substituent | Impact on DYRK1A Inhibition | Impact on β-Cell Proliferation | Reference(s) |
|---|---|---|---|---|
| 1-Position | Chlorine | Significantly Increased | Activity comparable to harmine | nih.gov |
| Hydroxyl | Dramatically Reduced | Not specified | nih.gov | |
| Hydroxymethyl | Maintained activity, improved selectivity | Activity maintained | mdpi.com | |
| 7-Position | Various Substituents | Generally Decreased | Significantly Lower than harmine | nih.govdntb.gov.uanih.gov |
| 9-Position | Various Substituents | Maintained or Improved | Maintained or Improved | acs.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological or chemical activity. wikipedia.orgnih.gov These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested chemical structures. wikipedia.org The fundamental principle is that the activity of a substance is a function of its molecular structure and properties. researchgate.net
In the context of harman and its analogs, QSAR studies have been employed to understand the structural requirements for inhibiting DYRK1A. By analyzing a series of compounds and their experimentally determined inhibitory activities, QSAR models can identify key molecular features—such as electronic attributes, hydrophobicity, and steric properties—that are critical for binding to the kinase. researchgate.netresearchgate.net These computational approaches have guided the synthesis of harmine derivatives with improved selectivity for DYRK1A over other enzymes like MAO-A. researchgate.net For example, QSAR can help explain why modifications at the 7-position typically reduce DYRK1A affinity, while substitutions at the 9-position can maintain it while reducing MAO-A inhibition. researchgate.net Such models are valuable tools in drug discovery for rationally designing more potent and selective inhibitors. acs.org
Modifications and Impact on DYRK1A Inhibition and β-Cell Proliferation (referencing harmine analogs)
Cellular Signaling Pathways Modulated by Harman Hydrochloride
Harman hydrochloride exerts its biological effects by intervening in several crucial intracellular signaling cascades. Its best-documented actions involve the modulation of pathways controlling cell proliferation, particularly in pancreatic β-cells, and neuroprotective signaling.
Cellular function is tightly regulated by intracellular calcium ([Ca2+]i) levels, which are kept extremely low compared to the extracellular environment. nih.gov The influx of calcium through ion channels in the plasma membrane is a critical trigger for numerous cellular processes, including gene transcription, proliferation, and secretion. nih.gov In pancreatic β-cells, the entry of Ca2+ through voltage-dependent L-type calcium channels is a key step in glucose-stimulated insulin (B600854) secretion. d-nb.info Furthermore, Ca2+ signals are known to influence the functional mass of β-cells. d-nb.info
While direct studies on harman hydrochloride's specific regulation of Ca2+ channels are limited, its profound effect on β-cell proliferation occurs within a cellular context that is highly dependent on calcium signaling. The signaling pathways that harman modulates, such as the NFAT pathway, are calcium-dependent. The activation of NFAT requires an increase in intracellular Ca2+, which leads to the activation of the phosphatase calcineurin. nih.gov Therefore, the cellular environment and machinery that harman acts upon are fundamentally regulated by Ca2+ influx.
One of the most significant mechanisms of action for harmine is its modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.govnih.gov This pathway is central to its ability to induce the replication of human β-cells. e-enm.orgnih.gov Under normal conditions, DYRK1A phosphorylates NFAT transcription factors, which keeps them in the cytoplasm and prevents their activation. e-enm.orgnih.gov
Harmine acts as a potent inhibitor of DYRK1A. mdpi.comoup.com By inhibiting DYRK1A, harmine prevents the phosphorylation of NFAT. nih.gov This allows a calcium-activated phosphatase, calcineurin, to dephosphorylate NFAT. nih.gov Once dephosphorylated, NFAT translocates from the cytoplasm into the nucleus, where it activates the transcription of genes that promote cell cycle progression and proliferation. e-enm.orgnih.gov This induction of β-cell proliferation by harmine can be blocked by inhibitors of calcineurin, such as FK506, confirming the essential role of the DYRK1A-NFAT pathway in this process. oup.comnih.gov This mechanism has been a major breakthrough in the search for therapeutics to regenerate β-cell mass in individuals with diabetes. nih.gov
In addition to its effects on β-cells, harmine modulates signaling pathways relevant to neuroprotection. Specifically, harmine has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway. nih.goviu.edufrontiersin.org BDNF is a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. biorxiv.org
Studies have demonstrated that harmine administration increases the levels of BDNF and its activated receptor, phosphorylated TrkB (p-TrkB), in both in vivo models and in vitro cell cultures. nih.goviu.eduresearchgate.net This enhancement of the BDNF/TrkB pathway is linked to harmine's ability to provide neuroprotective effects and ameliorate cognitive impairments in certain disease models. nih.goviu.edufrontiersin.org The modulation of this pathway, along with others, highlights harmine's potential application in treating neurological and cognitive disorders. biorxiv.org
Table 2: List of Compound Names
| Compound Name |
|---|
| 1-2b |
| 2-2c |
| FK506 |
| Harman hydrochloride |
| Harmine |
cAMP-mediated mechanisms
The cyclic AMP (cAMP) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes. This pathway is initiated by the activation of adenylyl cyclase, which converts ATP into cAMP. The primary intracellular effector of cAMP is the cAMP-dependent protein kinase (PKA). aacrjournals.org The cAMP receptor protein (CRP) is a key player in this pathway, acting as a transcriptional regulator for numerous genes upon binding with cAMP. researchgate.netresearchgate.net The binding of cAMP to CRP induces a significant conformational change in the protein, which allows it to bind to specific DNA sequences and modulate gene transcription. acs.org
The regulation of cAMP levels is critical, and phosphodiesterases (PDEs) are enzymes that terminate the signal by hydrolyzing cAMP. aacrjournals.org Therefore, inhibitors of PDEs can elevate intracellular cAMP levels, thereby prolonging the signal. aacrjournals.org Studies have shown that agents that increase cAMP signaling can augment glucocorticoid receptor (GR) transcript levels in certain cells, a process that can be mediated by PKA. aacrjournals.org Pretreatment of chronic lymphocytic leukemia (B-CLL) cells with a PKA inhibitor was found to reduce the rolipram-induced increase of GRα, supporting the hypothesis that PDE4 inhibitors regulate GRα transcripts through a cAMP- and PKA-mediated mechanism. aacrjournals.org While the direct action of Harman hydrochloride on the cAMP pathway is not fully elucidated, these established mechanisms provide a framework for potential, yet-to-be-confirmed, interactions.
Interactions with DNA and Genetic Material
Harman and its related β-carboline alkaloids have been shown to directly interact with genetic material. Studies focusing on the interaction between harman and calf-thymus DNA reveal that these molecules can bind to the DNA double helix. researchgate.netnih.gov This interaction is characterized by significant quenching of the fluorescence of harman and alterations in its absorption spectra. nih.govresearchgate.net
The binding affinity has been quantified, with Scatchard plots yielding a dissociation constant (Kd) value of 7.7 x 10⁻⁶ M for harman. nih.govresearchgate.net The primary mode of this interaction is believed to be intercalation, where the planar structure of the harman molecule inserts itself between the base pairs of the DNA. researchgate.net This intercalation causes a structural distortion in the DNA, leading to an unwinding of the double helix by an angle of approximately 17 ± 3°. nih.govresearchgate.net This ability to bind and alter DNA structure is a key aspect of its molecular activity. researchgate.net
| Compound | Binding Constant (Kd) to DNA | Apparent Binding Sites per Base |
| Harman | 7.7 x 10⁻⁶ M nih.govresearchgate.net | 0.12 nih.govresearchgate.net |
| Norharman | 2.2 x 10⁻⁵ M nih.govresearchgate.net | 0.13 nih.govresearchgate.net |
Effects on Cellular Proliferation and Apoptosis
Harman hydrochloride demonstrates significant effects on fundamental cellular processes such as proliferation and programmed cell death (apoptosis). These effects vary depending on the cell type.
While this article focuses on Harman hydrochloride, it is pertinent to reference the extensive research on the closely related β-carboline, harmine, regarding pancreatic β-cell proliferation. The number of functional, insulin-producing β-cells is significantly reduced in both type 1 and type 2 diabetes. mountsinai.org Research has identified harmine as a potent inducer of human β-cell proliferation. researchgate.netnih.gov
The mechanism of action involves the inhibition of the enzyme Dual-specificity Tyrosine-Regulated Kinase 1A (DYRK1A). mountsinai.org DYRK1A normally acts as a brake, maintaining adult human β-cells in a state of quiescence. mountsinai.org By inhibiting DYRK1A, harmine effectively releases this brake, permitting the cells to re-enter the cell cycle and proliferate. mountsinai.org Studies have shown that harmine treatment can induce β-cell proliferation rates of up to 3% and leads to a dose-dependent increase in β-cell numbers and mass. researchgate.netnih.govdiabetesjournals.org This proliferative effect is often accompanied by enhanced β-cell function, including increased insulin secretion. nih.govdiabetesjournals.org
Harman hydrochloride has been shown to possess cytotoxic properties against various cancer cell lines, inhibiting their growth and inducing apoptosis. nih.govnih.gov
In studies on human gastric cancer cell lines (AGS, SGC7901, and HGC-27), Harman hydrochloride inhibited cell proliferation in a manner dependent on both dose and time. nih.gov The mechanism involves arresting the cell cycle in the G0/G1 phase. This is achieved by downregulating the expression of key cell cycle proteins such as Cyclin D1, Cyclin E, and Proliferating Cell Nuclear Antigen (PCNA), while simultaneously upregulating the expression of cell cycle inhibitors p21 and p27. nih.gov
Furthermore, Harman hydrochloride treatment significantly increases the rate of apoptosis in these cancer cells. nih.gov This pro-apoptotic effect is mediated by altering the balance of Bcl-2 family proteins, specifically by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Survivin, and increasing the expression of pro-apoptotic proteins such as Bax and Bad. nih.gov This shift ultimately leads to the activation of executioner caspase-3, a key enzyme in the apoptotic cascade. nih.gov
Similar effects were observed in oral squamous carcinoma cells (SCC-4 and SCC-25), where Harman hydrochloride exerted a cytotoxic effect and induced G0/G1 cell cycle arrest and caspase-dependent apoptosis. nih.gov
| Cell Line (Cancer Type) | IC₅₀ Value (72h) | Key Molecular Effects |
| SCC-4 (Oral Squamous) | 18.7 µM nih.gov | G0/G1 arrest, increased cleaved PARP nih.gov |
| SCC-25 (Oral Squamous) | 12.38 µM nih.gov | Dose-dependent cytotoxicity nih.gov |
| AGS (Gastric) | Not specified | G0/G1 arrest, increased Bax/Bcl-2 ratio, increased caspase-3 nih.gov |
Harman has been identified as an inhibitor of lipid accumulation. nih.govrsc.org In studies using 3T3-L1 pre-adipocytes, harman was shown to prevent the accumulation of triglycerides. nih.govresearchgate.net
The underlying mechanism involves the suppression of key transcription factors that govern adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats). nih.govrsc.org Harman treatment down-regulates the expression of adipogenic and lipogenic regulators including CCAAT/enhancer-binding proteins (C/EBPβ and C/EBPα) and Peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net
In addition to inhibiting fat storage, harman also promotes the "browning" of white adipocytes. nih.govresearchgate.net This process involves inducing the expression of markers characteristic of brown fat, most notably Uncoupling Protein 1 (UCP1). researchgate.net UCP1 is central to non-shivering thermogenesis, a process where fat is burned to produce heat. This browning effect is linked to the activation of the SIRT1-LKB1-AMPK signaling pathway. nih.govrsc.org
Analytical Methodologies for Harman Hydrochloride Research
Extraction and Purification Techniques
The initial and critical step in the analysis of harman (B1672943) hydrochloride from natural sources or biological matrices is its efficient extraction and purification. The choice of method depends on the nature of the sample matrix and the subsequent analytical technique to be employed.
Commonly, extraction is achieved using solvents. For instance, a mixture of ethyl acetate (B1210297) and methyl-t-butyl ether (2:98) under alkaline conditions has been used to extract harman from human blood. nih.gov Another approach involves using 0.1 M hydrochloric acid (HCl) for extraction from mainstream tobacco smoke condensate collected on a glass fiber filter pad. coresta.org The use of acidic water, such as 0.1% to 1% solutions of hydrochloric acid, sulfuric acid, or acetic acid, is a general method for extracting alkaline alkaloids. researchgate.net For isolating the basic fraction of cigarette smoke condensate, a multi-step liquid-liquid extraction process is employed. This involves extraction with an organic solvent mixture (e.g., MeOH/CHCl3/HCl), followed by partitioning into an aqueous HCl solution, basification with NaOH, and subsequent extraction with an organic solvent like chloroform. coresta.org
To remove interfering substances from the complex matrix of biological samples, solid-phase extraction (SPE) is a widely used purification technique. mdpi.com For example, a mixed-mode (non-polar and cation exchange) polymeric sorbent has been utilized to reduce matrix effects in the analysis of harman in tobacco smoke. coresta.org This technique is essential for obtaining clean extracts suitable for sensitive quantitative analysis. mdpi.com Other purification strategies can include thin-layer chromatography (TLC), gravitational column chromatography, and liquid vacuum chromatography. taylorfrancis.com
The following table provides a summary of common extraction and purification techniques for harman.
| Technique | Description | Application Example | Reference |
| Solvent Extraction | Utilizes organic solvents or acidic aqueous solutions to isolate harman from the sample matrix. | Extraction from human blood using ethyl acetate and methyl-t-butyl ether. | nih.gov |
| Liquid-Liquid Extraction | A multi-step process involving partitioning between immiscible liquid phases to separate harman based on its solubility and pH-dependent properties. | Isolation of the basic fraction from cigarette smoke condensate. | coresta.org |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to selectively retain and elute harman, thereby removing interfering compounds. | Purification of harman extract from tobacco smoke using a mixed-mode polymeric sorbent. | coresta.org |
| Chromatographic Methods | Techniques like Thin-Layer Chromatography (TLC) and column chromatography can be used for further purification. | General purification of plant-derived active compounds. | taylorfrancis.com |
Quantitative Analysis in Biological Matrices
Once extracted and purified, the concentration of harman hydrochloride in biological matrices is determined using various highly sensitive and specific analytical methods. The choice of method is often dictated by the required sensitivity, the complexity of the sample, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the quantification of harman. nih.govlabmanager.commeasurlabs.com This method offers high sensitivity and selectivity, as harman is a naturally fluorescent compound. nih.gov
In a typical application, after extraction from a biological sample like human blood, the reconstituted sample is injected into an HPLC system. nih.gov The separation is commonly achieved on a C18 reversed-phase column using an isocratic mobile phase, such as a mixture of potassium phosphate (B84403) buffer and methanol. nih.gov The fluorescence detector is set at specific excitation and emission wavelengths to selectively detect and quantify harman as it elutes from the column. nih.govscispace.com This method has proven to be sensitive and reproducible for determining harman levels in both laboratory and clinical research. nih.gov The detection limit for harman in human blood using this method can be as low as 206 pg/ml. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS and LC-MS/MS, has become a cornerstone for the quantitative analysis of harman in biological matrices. nih.govnih.gov These techniques offer exceptional specificity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte in complex samples. nih.govresearchgate.net
LC-MS/MS is frequently employed for the simultaneous determination of harman and other related compounds. cdc.govnih.govjfda-online.com The methodology often involves isotope-dilution, where a stable isotope-labeled internal standard is added to the sample to ensure accurate quantification. cdc.govnih.gov After extraction and separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. cdc.govresearchgate.net In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, which significantly enhances the selectivity and reduces background noise. researchgate.netcdc.gov This high degree of specificity can sometimes eliminate the need for extensive sample extraction procedures. researchgate.net
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another technique that has been utilized for the analysis of harman, particularly in samples like cigarette smoke. coresta.org This method provides excellent separation of volatile and semi-volatile compounds. coresta.org
For the analysis of harman, a sample extract is injected into the GC, where it is vaporized and separated on a capillary column. coresta.org The separated components are then detected, often by a mass spectrometer, which also provides structural information for identification. coresta.org In some cases, derivatization of the analytes may be necessary to improve their volatility and chromatographic behavior. researchgate.net However, for harman, direct analysis without derivatization is often possible. coresta.org The use of glass capillary columns and appropriate injection techniques is crucial for achieving rapid, quantitative, and reproducible results. coresta.org
UV/VIS Detection
Ultraviolet/Visible (UV/VIS) spectroscopy can be used for the quantitative analysis of harman, as aromatic molecules like harman are strong chromophores in the UV range. harmanpublications.com This technique is relatively simple and rapid. harmanpublications.com
For quantification, the UV/VIS spectrum of the extracted and purified sample is recorded, and the absorbance at the wavelength of maximum absorption (λmax) for harman is measured. tsijournals.com The concentration of harman in the sample is then determined by comparing its absorbance to a calibration curve prepared with known concentrations of a pure harman standard. tsijournals.com While less sensitive and specific than fluorescence or mass spectrometric detection, UV/VIS detection can be a suitable and cost-effective method for routine analysis where high sensitivity is not the primary requirement. tsijournals.comresearchgate.net The λmax for harman is typically observed in the UV region of the electromagnetic spectrum.
Ligand-Binding Assays (e.g., Radioligand Displacement Binding)
Ligand-binding assays, particularly radioligand displacement binding assays, are powerful tools for studying the interaction of harman with its biological targets, such as receptors and enzymes. nih.govgiffordbioscience.comeurofinsdiscovery.comnih.gov These assays are considered the gold standard for determining the binding affinity of a compound to a receptor. giffordbioscience.com
In a typical radioligand displacement binding assay, a radiolabeled ligand with known affinity for the target is incubated with a biological preparation (e.g., brain tissue homogenates or cell membranes) containing the target receptor. nih.govuniversiteitleiden.nl The ability of unlabeled harman to displace the radiolabeled ligand from the receptor is then measured. nih.gov By using a range of harman concentrations, a competition curve is generated, from which the inhibitory constant (Ki) of harman for the receptor can be calculated. universiteitleiden.nl Tritiated harman ([3H]harman) has been used as a radioligand itself to characterize its binding sites, particularly the monoamine oxidase subtype A (MAO-A). nih.gov These assays have revealed that harman binds with high affinity and selectivity to MAO-A. nih.gov
The following table summarizes the key parameters often determined in ligand-binding assays.
| Parameter | Description | Typical Unit |
| KD (Equilibrium Dissociation Constant) | A measure of the affinity of a ligand for its receptor. A lower KD value indicates a higher binding affinity. | nM (nanomolar) |
| Bmax (Maximum Receptor Density) | The total number of binding sites in a given tissue or cell preparation. | pmol/mg protein or fmol/mg protein |
| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. | nM (nanomolar) |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition in vitro. | nM (nanomolar) |
Bioanalytical Method Validation for Preclinical and Clinical Studies
The rigorous validation of bioanalytical methods is a critical prerequisite for the reliable quantification of harman hydrochloride and its metabolites in biological matrices during preclinical and clinical research. This process ensures that the method is accurate, precise, and specific for its intended use, providing confidence in the pharmacokinetic and toxicokinetic data generated. The validation of these methods generally adheres to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which outline specific parameters that must be evaluated. europa.euau.dk
For preclinical studies, a validated ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been successfully developed for the quantification of harmane in rat plasma. tandfonline.com This method demonstrated excellent performance characteristics, meeting the stringent criteria for bioanalytical method validation. tandfonline.com The internal standard used in this assay was harmine (B1663883). tandfonline.com
Key validation parameters for this preclinical method are summarized below:
Table 1: Summary of Bioanalytical Method Validation Parameters for Harmane in Rat Plasma
| Validation Parameter | Finding |
| Linearity | The calibration curves for harmane showed excellent linearity within a concentration range of 1–2000 ng/mL. tandfonline.com |
| Precision | The intra-day and inter-day precision were within 15%, with standard deviation values within ± 5.67%. tandfonline.com |
| Accuracy | The intra-day and inter-day accuracy was within the range of 100.58–112.37%. tandfonline.com |
| Extraction Recovery | The average extraction recoveries of harmane at three quality control levels ranged from 92.65% to 118.36%. tandfonline.com |
| Matrix Effect | The matrix effect values for harmane were within acceptable limits, ranging from 100.09% to 119.77%. tandfonline.com |
| This table is based on data from a preclinical study in rats and illustrates the typical parameters assessed during bioanalytical method validation. |
Metabolite Investigations and Structure Elucidation
Understanding the metabolic fate of harman hydrochloride is essential for a comprehensive assessment of its pharmacological and toxicological profile. In vivo and in vitro studies have been conducted to identify the metabolites of harmane and elucidate their structures.
A significant study utilizing ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC/ESI-QTOF-MS) has provided substantial insight into the metabolism of harmane in rats. A total of 21 metabolites were identified across various biological matrices, including rat liver microsomes, liver S9 fractions, urine, feces, bile, and plasma, following oral administration of harmane.
The primary metabolic transformations of harmane include:
Monohydroxylation
Dihydroxylation
N-oxidation
O-glucuronide conjugation
O-sulphate conjugation
Glutathione conjugation
One of the major metabolites formed is 6-hydroxyharman. The metabolic pathways indicate that biliary and fecal excretion are the main routes for the elimination of harmane and its metabolites.
The structures of harman and one of its key metabolites are presented below.
Table 2: Structure of Harman and a Key Metabolite
| Compound | Chemical Structure |
| Harman | ![]() |
| 6-Hydroxyharman | ![]() |
Preclinical Research Models for Harman Hydrochloride Studies
In Vitro Cellular Models
PC12 Cells
PC12 cells, derived from a rat pheochromocytoma, are a widely used model in neurobiological research. Studies investigating the effects of harman (B1672943) on PC12 cells have revealed its influence on dopamine (B1211576) levels and cell viability.
Research has shown that harman can decrease intracellular dopamine content in PC12 cells. koreascience.kr The half-maximal inhibitory concentration (IC50) for this effect was determined to be 20.4 µM. koreascience.kr This reduction in dopamine is associated with a decrease in both the activity and mRNA levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis. koreascience.kr Furthermore, harman was found to lower intracellular cyclic AMP levels. koreascience.kr At concentrations above 80 µM, harman induced cytotoxicity in PC12 cells over a 24-hour period. koreascience.kr Interestingly, in non-cytotoxic ranges, harman inhibited the L-DOPA-induced increase in dopamine content and enhanced L-DOPA-induced cytotoxicity. koreascience.kr These findings suggest that harman's effects on dopamine metabolism and cell viability in PC12 cells are multifaceted. koreascience.kr
| Parameter | Observation | Concentration | Reference |
| Dopamine Content | Decrease | IC50: 20.4 µM | koreascience.kr |
| Tyrosine Hydroxylase | Decreased activity and mRNA levels | 20 µM | koreascience.kr |
| Cytotoxicity | Induced | >80 µM | koreascience.kr |
| L-DOPA Interaction | Enhanced cytotoxicity | 20-150 µM | koreascience.kr |
Human β-Cells and Islets
The potential of harman to influence pancreatic β-cell function and proliferation is a significant area of research, particularly for diabetes treatment. Studies using human β-cells and islets have provided crucial insights into its regenerative capabilities.
Harman has been identified as a small-molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), an enzyme that suppresses β-cell proliferation. mountsinai.org By inhibiting DYRK1A, harman effectively "releases the brakes" on β-cell division, promoting their regeneration. mountsinai.org In a notable study, a 4-day treatment with harmine (B1663883), a closely related β-carboline, led to a dose-dependent increase in both β-cell and non-β-cell proliferation in human islet microtissues. nih.govnih.gov This was accompanied by increased expression of the β-cell marker NKX6.1 and enhanced basal and stimulated insulin (B600854) secretion. nih.govnih.gov However, longer-term treatment (15 days) resulted in a reduction of these proliferative effects. nih.govnih.gov When combined with a GLP-1 receptor agonist, harmine synergistically induced human beta cell replication in human pancreatic islets. mountsinai.org This combination therapy has shown promise in mouse xenograft models, leading to a significant expansion of human β-cell mass and reversal of diabetes. researchgate.net
| Duration of Treatment | Effect on β-Cells | Key Findings | Reference |
| 4 days | Increased proliferation | Dose-dependent increase in β- and non-β-cell proliferation, increased NKX6.1 expression, enhanced insulin secretion. | nih.govnih.gov |
| 15 days | Reduced proliferation | General reduction in proliferative effects compared to short-term treatment. | nih.govnih.gov |
| Not Specified | Synergistic proliferation | Combination with a GLP-1RA induced β-cell replication. | mountsinai.org |
| Up to 3 months (in vivo) | Expanded β-cell mass | Combination therapy with exendin-4 (B13836491) increased human β-cell mass in diabetic and non-diabetic mice. | researchgate.net |
Cancer Cell Lines
The effects of harman and its derivatives have been investigated in various cancer cell lines, revealing potential anti-cancer properties. These studies often focus on cell viability, proliferation, and the molecular pathways involved.
In the context of non-small cell lung cancer (NSCLC), studies have utilized cell lines such as A549 and H1299. nih.govnih.gov For instance, co-culture of A549 or H1299 cells with THP-1-derived macrophages was shown to upregulate IL-6 expression, which in turn increased the invasive ability of the cancer cells through the epithelial-mesenchymal transition (EMT) pathway. nih.gov While not directly a study on harman, this model is relevant for investigating compounds that could modulate the tumor microenvironment. Other research on A549 cells has explored the cytotoxic potential of various plant extracts, providing a framework for testing novel compounds like harman. researchgate.net In V79 Chinese hamster lung fibroblast cells, the genotoxic effects of various compounds are often assessed, providing a model to study potential DNA damage and repair mechanisms that could be influenced by harman.
| Cell Line | Model System | Research Focus | Reference |
| A549, H1299 | Non-Small Cell Lung Cancer | Invasion, EMT, interaction with macrophages, DNA repair. | nih.govnih.gov |
| THP-1 | Monocytic Leukemia | Differentiation into macrophages for co-culture studies. | nih.gov |
| V79 | Chinese Hamster Lung Fibroblasts | Genotoxicity and DNA damage studies. |
U2OS Reporter Cell Models
U2OS (human osteosarcoma) reporter cell lines are valuable tools for high-throughput screening and studying specific cellular pathways. In the context of harman research, they have been instrumental in identifying its role as an antagonist of the androgen receptor (AR).
A high-content screen using U2OS cells stably transfected with the androgen receptor and a luciferase reporter identified harmol (B1672944) hydrochloride, a derivative of harman, as a competitive antagonist of the AR. mdpi.comnih.gov This was a significant finding as it clarified previous contradictory results about its mechanism of action. mdpi.com The study demonstrated that harmol hydrochloride could inhibit the growth of VCaP prostate cancer cells, which are AR-positive, at concentrations that did not affect AR-negative cell lines. mdpi.com Furthermore, it was found to be selective for the AR, not affecting other nuclear receptors like the glucocorticoid, progesterone, or mineralocorticoid receptors. mdpi.com This selectivity is a crucial aspect for potential therapeutic development.
| Cell Model | Key Finding | Mechanism of Action | Reference |
| U2OS-hAR-ARE-Luc | Harmol hydrochloride is a competitive antagonist of the androgen receptor. | Competitively binds to the androgen receptor, inhibiting its activity. | mdpi.comnih.gov |
| U2OS-hAR-ARE-Luc | Selective for the androgen receptor. | Does not alter the activity of GR, PR, or MR. | mdpi.com |
Rat Brain Cortex Slices
Ex vivo models, such as rat brain cortex slices, allow for the study of compounds in a more physiologically relevant context than isolated cells, while still permitting experimental control. Research using this model has shed light on harman's effects on neurotransmitter systems in the brain.
Studies have shown that harman can influence the serotonin (B10506) (5-HT) system. nih.govcapes.gov.br Localized perfusion of harman in the dorsal hippocampus of freely moving rats increased the levels of 5-HT without affecting its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govcapes.gov.br Systemic administration of harman also enhanced 5-HT levels but dose-dependently reduced 5-HIAA, which is indicative of monoamine oxidase A (MAO-A) inhibition. nih.govcapes.gov.br This suggests that harman's influence on the 5-HT system is likely due to its properties as a MAO-A inhibitor. nih.govcapes.gov.br Other studies have noted that ethanol (B145695) administration can lead to a time-dependent increase of harman in the cerebral cortex and cerebellum of rats. nih.gov
| Model | Effect of Harman | Proposed Mechanism | Reference |
| Rat Hippocampus (in vivo dialysis) | Increased serotonin (5-HT) levels | Inhibition of monoamine oxidase A (MAO-A) | nih.govcapes.gov.br |
| Rat Brain (in vivo) | Increased harman concentration after ethanol administration | Mechanisms under investigation | nih.gov |
Hemocytes (e.g., Galleria mellonella)
The invertebrate model Galleria mellonella (greater wax moth) and its hemocytes (immune cells) are increasingly used to study host-pathogen interactions and the effects of various compounds on the innate immune system.
Research has demonstrated that harman and its analog norharman, which are metabolites of the entomopathogenic fungus Conidiobolus coronatus, can significantly affect G. mellonella hemocytes. nih.gov Exposure to these compounds led to increased serotonin levels and enhanced phagocytic activity of the hemocytes. nih.govresearchgate.net These effects were observed after both oral ingestion and topical application. nih.govresearchgate.net Furthermore, harman and norharman were found to disrupt the cytoskeleton of plasmatocytes and granulocytes, leading to abnormalities in cell shape, membrane integrity, and the formation of cell aggregates. nih.gov These findings indicate that harman can modulate the innate immune response in this model organism. nih.gov
| Parameter | Effect of Harman/Norharman | Timeframe | Reference |
| Serotonin Levels | Significantly increased | 24 hours after exposure | nih.govresearchgate.net |
| Phagocytic Activity | Significantly increased | 24 hours after exposure | nih.govresearchgate.net |
| Hemocyte Morphology | Disturbances in cytoskeleton, abnormal cell shape, cell aggregates | Not specified | nih.gov |
In Vivo Animal Models
Rodent Models (e.g., Rats, Mice)
Rodent models have been instrumental in elucidating the physiological and behavioral effects of harman hydrochloride. Research in rats and mice has primarily focused on its neurological and cardiovascular activities.
In rats, harman has been shown to induce a dose-dependent transient hypotension and long-lasting bradycardia. nih.gov This vasorelaxant effect is attributed to its ability to stimulate the release of nitric oxide (NO) from endothelial cells and to inhibit contractions in vascular smooth muscles by blocking receptor-linked and voltage-dependent calcium channels. nih.govresearchgate.net Studies on isolated rat thoracic aortic rings further confirmed that harman relaxes phenylephrine-induced contractions, an effect that is diminished by the removal of the endothelium or by pretreatment with an NO synthase inhibitor. nih.gov
In mice, harman and related β-carboline alkaloids are known to induce action and postural tremors, making them a subject of interest in models of essential tremor. nih.gov Furthermore, research on pain models in mice has explored the antinociceptive properties of related compounds, suggesting potential activity against both neurogenic and inflammatory pain. researchgate.net These models, such as the formalin test, help differentiate between central and peripheral analgesic mechanisms. researchgate.net
Table 1: Summary of Key Findings in Rodent Models
| Model Organism | Key Findings | Research Focus |
|---|---|---|
| Rats | Induces transient hypotension and bradycardia; promotes vasorelaxation through nitric oxide release and calcium channel inhibition. nih.govresearchgate.net | Cardiovascular Effects |
| Mice | Induces action and postural tremors. nih.gov | Neurological Effects |
| Mice | Potential antinociceptive effects in chemical-induced pain models. researchgate.net | Pain Research |
Caenorhabditis elegans Models
The nematode Caenorhabditis elegans has emerged as a valuable model for studying the effects of harman on neurotoxicity, lifespan, and stress resistance at the cellular and organismal level.
Studies have demonstrated that harman can induce selective neurotoxicity, with dopaminergic (DA) neurons being particularly susceptible to degeneration at lower concentrations compared to other neuronal types like serotonergic, GABAergic, and cholinergic neurons. nih.gov This selective vulnerability is accompanied by alterations in dopamine-dependent behaviors. nih.gov Research also points to increased reactive oxygen species (ROS) and decreased mitochondrial viability as underlying mechanisms of this neurotoxicity. nih.gov
Intriguingly, harman has also been shown to increase the lifespan of C. elegans during bacterial infection. nih.gov This effect is not due to a direct antibiotic action but rather through the modulation of the nematode's innate immune response. nih.gov Harman treatment upregulates the expression of immune response genes, suggesting it enhances the organism's ability to combat pathogens. nih.gov Furthermore, some studies suggest that exposure to certain stressors can induce a hormetic response, leading to increased stress resistance and extended longevity, a phenomenon that has been explored in the context of oxidative stress, a process potentially influenced by compounds like harman. oup.comnih.govnih.gov
Table 2: Research Findings in C. elegans Models
| Research Area | Key Findings |
|---|---|
| Neurotoxicity | Induces selective neurodegeneration of dopaminergic neurons. nih.gov |
| Affects dopamine-dependent behaviors. nih.gov | |
| Increases reactive oxygen species (ROS) and decreases mitochondrial viability. nih.gov | |
| Lifespan & Immunity | Increases lifespan during bacterial infection by modulating the innate immune response. nih.gov |
| Does not exhibit direct antibiotic effects. nih.gov | |
| Stress Resistance | Pre-treatment with certain stressors can induce hormesis, leading to increased stress resistance and longevity. oup.comnih.govnih.gov |
Insect Models (e.g., Mosquitoes, Galleria mellonella)
Insect models have provided insights into the toxicological and immunomodulatory effects of harman.
In the context of mosquito control, the larvicidal activity of various compounds is a key area of research. While specific studies on harman hydrochloride's direct larvicidal effects on Aedes aegypti are part of broader research into natural insecticides, the focus is often on identifying effective and environmentally safe alternatives to synthetic pesticides. harmanpublications.commdpi.commdpi.comsmujo.idscielo.br
The greater wax moth, Galleria mellonella, has been used extensively to study the impact of harman on the insect immune system. Harman and its related compound, norharman, which are metabolites of the entomopathogenic fungus Conidiobolus coronatus, have been shown to influence the immune response of G. mellonella larvae. nih.govresearchgate.netresearchgate.netplos.org These alkaloids increase serotonin levels in the hemolymph, which in turn can stimulate the phagocytic activity of hemocytes, the primary immune cells in insects. nih.govresearchgate.netfrontiersin.org However, they also cause disruptions in hemocyte network formation and cell morphology. nih.govresearchgate.net Additionally, harman can disorganize the development of G. mellonella, delaying pupation and adult eclosion, and inhibiting monoamine oxidase activity. researchgate.netplos.org
Table 3: Effects of Harman in Insect Models
| Insect Model | Research Focus | Key Findings |
|---|---|---|
| Aedes aegypti (Mosquito) | Larvicidal Activity | Research on natural compounds for mosquito control is ongoing. harmanpublications.commdpi.commdpi.comsmujo.idscielo.br |
| Galleria mellonella (Greater Wax Moth) | Immunology & Development | Increases serotonin levels and hemocyte phagocytic activity. nih.govresearchgate.netfrontiersin.org |
| Disrupts hemocyte network formation and morphology. nih.govresearchgate.net | ||
| Delays pupation and adult eclosion. researchgate.netplos.org | ||
| Inhibits monoamine oxidase activity. researchgate.netplos.org |
Guinea Pig Tracheal Smooth Muscles
Studies using isolated guinea pig tracheal smooth muscles have been pivotal in understanding the spasmolytic (relaxant) effects of harman on airway tissues.
Research has shown that harman, along with other harmala alkaloids, can relax tracheal preparations that have been contracted by various spasmogens, including carbachol (B1668302), histamine (B1213489), and potassium chloride (KCl). nih.gov This suggests that harman's mechanism of action is multifaceted. The relaxation of contractions induced by carbachol and histamine points to an antagonism of their respective receptors. nih.gov The ability of harman to relax KCl-induced contractions suggests an inhibition of voltage-dependent calcium channels. researchgate.net Furthermore, some of the spasmolytic effects appear to involve the activation of β-adrenoceptors, as the effect can be partially blocked by propranolol. nih.gov These findings indicate that harman's bronchodilator effects are complex, involving interactions with multiple receptor systems and ion channels. nih.govacgpubs.org
Table 4: Spasmolytic Effects of Harman on Guinea Pig Tracheal Smooth Muscles
| Spasmogen | Effect of Harman | Implied Mechanism of Action |
|---|---|---|
| Carbachol | Relaxation nih.gov | Muscarinic receptor antagonism nih.gov |
| Histamine | Relaxation nih.gov | Histamine H1 receptor antagonism nih.gov |
| Potassium Chloride (KCl) | Relaxation nih.gov | Inhibition of voltage-dependent Ca2+ channels researchgate.net |
Rabbit Aortic Rings
Similar to studies in rats, research utilizing rabbit aortic rings has contributed to the understanding of harman's vasorelaxant properties. Extracts containing harmala alkaloids have demonstrated a direct relaxant effect on the smooth muscles of rabbit aortic preparations. phcogcommn.org This effect is consistent with findings in other vascular tissues and further supports the role of these alkaloids in modulating vascular tone. phcogcommn.org The mechanism is thought to involve interference with calcium channels, leading to a reduction in smooth muscle contraction. phcogcommn.org
Therapeutic Potential and Translational Research of Harman Hydrochloride
Potential in Neurological and Psychiatric Disorders
The complex neuropharmacology of harman (B1672943) hydrochloride positions it as a candidate for addressing various neurological and psychiatric conditions. Its ability to interact with multiple neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576), underpins its potential therapeutic effects. researchgate.net
Preclinical studies have demonstrated the antidepressant and anxiolytic-like effects of harman. In rodent models, administration of harman has been shown to decrease immobility time in the forced swim test, a common behavioral assay for antidepressant activity. nih.gov Furthermore, in the elevated plus maze, a test for anxiety-like behavior, harman increased the time spent in the open arms, suggesting an anxiolytic effect. nih.gov These effects are thought to be mediated, at least in part, by harman's action as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down key neurotransmitters like serotonin. nih.gov By inhibiting MAO-A, harman can increase the availability of these neurotransmitters in the brain, a mechanism shared by some clinically used antidepressant medications. nih.gov
Research has also explored the synergistic effects of harmaline (B1672942), a related β-carboline, with other compounds. For instance, co-administration of harmaline with cinanserin, a serotonin receptor antagonist, has been shown to produce synergistic antidepressant- and anxiolytic-like effects in mice subjected to acute restraint stress. nih.gov
Table 1: Research Findings on Harman and Related Compounds in Depression and Anxiety Models
| Compound | Model | Key Findings | Reference |
| Harman | Forced Swim Test (Rat) | Dose-dependently decreased immobility time. | nih.gov |
| Harman | Elevated Plus Maze (Rat) | Increased time spent in open arms. | nih.gov |
| Harmaline & Cinanserin | Acute Restraint Stress (Mouse) | Synergistic antidepressant and anxiolytic-like effects. | nih.gov |
The role of harman in Parkinson's disease is complex and somewhat contradictory. On one hand, elevated levels of harman and its analog norharman have been found in the cerebrospinal fluid of Parkinson's disease patients, leading to the hypothesis that these compounds could act as neurotoxins and contribute to the disease's pathology. nih.gov Some in vitro studies have shown that harman can reduce dopamine content and induce cytotoxicity in cell lines. biomolther.org
Conversely, other research suggests a potential neuroprotective role. Studies on harmine (B1663883) hydrochloride, a closely related compound, have shown that it can alleviate catalepsy and motor deficits in animal models of Parkinson's disease, with an efficacy comparable to levodopa (B1675098) at certain doses. nih.gov This suggests a potential to compensate for dopamine deficiency. nih.gov The proposed mechanisms for neuroprotection include the inhibition of monoamine oxidase, which could protect dopamine from being broken down. biomolther.org
Evidence suggests a link between harman and essential tremor, one of the most common movement disorders. wikipedia.org Increased levels of harman have been observed in the blood and cerebellum of individuals with essential tremor. mdpi.comnih.gov Furthermore, a correlation has been found between blood harman concentrations and a marker of cerebellar neuronal dysfunction. nih.gov Animal models using harmaline, another β-carboline, are widely used to study essential tremor, as it reliably induces tremors. researchgate.netmdpi.com Research has also indicated that higher blood levels of harman, in conjunction with lead, are associated with greater tremor severity, suggesting an additive effect of these neurotoxicants. nih.gov The mechanism is thought to involve the inferior olivary nucleus in the brainstem, where harmaline can induce rhythmic and synchronized neuronal firing, leading to tremors. researchgate.netwikipedia.org
Parkinson's Disease (Parkinson-like syndrome)
Anti-addictive Properties
The anti-addictive potential of these compounds is thought to be mediated through their influence on various neurotransmitter systems, including dopamine and glutamate (B1630785) pathways. researchgate.net The accidental discovery of the anti-addictive properties of ibogaine, another indole (B1671886) alkaloid, by Howard Lotsof in 1962, paved the way for research into the potential of related compounds in treating substance use disorders. wikipedia.org
Anti-cancer Applications
A growing body of research points to the anti-cancer potential of harman and its derivatives. frontiersin.org In vitro studies have demonstrated that harmine, a related β-carboline, can inhibit the proliferation and migration of various cancer cell lines, including breast, gastric, and hepatocellular carcinoma cells. nih.gov It has also been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov
The mechanisms underlying these anti-cancer effects are multifaceted and include the regulation of the cell cycle and the induction of apoptosis. frontiersin.org For instance, harmine has been found to induce cell cycle arrest in colon cancer cells. frontiersin.org In breast cancer cells, harmine's anti-tumor activity has been linked to the downregulation of a protein called TAZ (transcriptional co-activator with PDZ-binding motif). nih.govnih.gov Furthermore, research suggests that harman can act synergistically with existing chemotherapy drugs, potentially enhancing their efficacy and helping to overcome treatment resistance. frontiersin.org For example, harmine has been shown to enhance the cytotoxicity of gemcitabine (B846) in pancreatic cancer cells. frontiersin.org
Table 2: In Vitro Anti-cancer Effects of Harman and Related Compounds
| Compound | Cancer Cell Line | Effect | Mechanism | Reference |
| Harmine | Breast Cancer (MDA-MB-231, MCF-7) | Inhibited proliferation and migration, induced apoptosis. | Downregulation of TAZ. | nih.govnih.gov |
| Harmine | Colon Cancer (SW620) | Induced cell cycle arrest. | Reduced cyclin D1 expression. | frontiersin.org |
| Harmine | Pancreatic Cancer | Enhanced cytotoxicity of gemcitabine. | Synergistic effect. | frontiersin.org |
Vasorelaxant and Hypotensive Effects
Studies have revealed that harman possesses vasorelaxant and hypotensive properties. In animal models, intravenous administration of harman led to a dose-dependent transient decrease in blood pressure. researchgate.netnih.gov In isolated rat aortic rings, harman was shown to relax pre-contracted blood vessels. researchgate.netnih.gov
This vasorelaxant effect appears to be mediated by a dual mechanism. Firstly, harman stimulates the release of nitric oxide (NO) from the endothelial cells lining the blood vessels. researchgate.netnih.gov Secondly, it directly acts on the vascular smooth muscle cells to inhibit contractions induced by various stimuli. researchgate.netnih.gov This inhibition is thought to involve the blockade of calcium channels. researchgate.net These findings suggest that the vasorelaxant properties of harman may contribute to its observed hypotensive effects. researchgate.netnih.gov
Potential in Diabetes Management (β-cell proliferation)
Harman, a β-carboline alkaloid, has emerged as a compound of interest in diabetes research due to its potential to induce the proliferation of pancreatic β-cells. mountsinai.orgmountsinai.orgnih.gov The loss and dysfunction of these insulin-producing cells are central to the development of both type 1 and type 2 diabetes. oup.com Restoring β-cell mass through regeneration is therefore a promising therapeutic strategy. nih.govnih.gov
Research has identified harman as an inhibitor of the enzyme dual-specificity tyrosine-regulated kinase 1A (DYRK1A). mountsinai.org This inhibition is a key mechanism that allows β-cells to replicate. mountsinai.org Studies have demonstrated that harman can induce the proliferation of both rodent and human β-cells in laboratory settings. mountsinai.org For instance, in vitro treatment of human islet microtissues with harman for four days resulted in a dose-dependent increase in both β-cell and non-β-cell proliferation. nih.gov This was accompanied by an increase in NKX6.1 expression, a marker for β-cells, and enhanced insulin (B600854) secretion. nih.gov
Further investigations have explored the synergistic effects of harman with other compounds. When combined with glucagon-like peptide-1 receptor agonists (GLP-1RAs), a class of drugs used to treat type 2 diabetes, harman has been shown to synergistically increase human β-cell replication. mountsinai.orgscitechdaily.com This combination has demonstrated the potential to significantly increase functional β-cell mass. mountsinai.org More recent findings suggest that harman may also induce the conversion of pancreatic alpha cells into insulin-producing beta cells, offering another avenue for increasing the β-cell population. scitechdaily.com
While research has shown promising results in ex vivo and animal models, the translation to human therapies is still under investigation. mountsinai.orgnih.gov A phase 1 clinical trial was approved to evaluate the safety of harmine, a closely related compound, in healthy volunteers to determine its maximum tolerable dose in humans. mountsinai.orgmountsinai.org
Table 1: Research Findings on Harman and β-cell Proliferation
| Model System | Key Findings | Citations |
|---|---|---|
| Human Islet Microtissues (in vitro) | 4-day harman treatment increased β-cell and non-β-cell proliferation in a dose-dependent manner. | nih.gov |
| Human Islet Microtissues (in vitro) | 15-day harman treatment showed a general reduction in proliferative effects. | nih.gov |
| Human Pancreatic Islets (ex vivo and transplanted into mice) | Combination of a DYRK1A inhibitor (harmine) and a GLP-1RA synergistically induced human β-cell replication. | mountsinai.org |
| Rodent and Human Beta Cells (laboratory animals) | Harmine was shown to be effective at inducing beta cell regeneration. | mountsinai.org |
| Human Pancreatic Islets | Harmine-family drugs may induce the conversion of alpha cells into beta cells. | scitechdaily.com |
Immunomodulatory Effects (e.g., phagocytic activity)
Harman has demonstrated the ability to modulate the immune system, particularly by influencing phagocytic activity. Phagocytosis is a crucial process where immune cells called phagocytes engulf and destroy pathogens, cellular debris, and other foreign particles.
Studies in the insect model Galleria mellonella have shown that harman can significantly increase the phagocytic activity of hemocytes, which are insect immunocompetent cells. researchgate.netnih.gov This effect was observed after both exposure to harman-contaminated food and topical application. researchgate.net The proposed mechanism involves the elevation of serotonin levels in the hemocytes, which in turn stimulates their phagocytic capabilities. researchgate.netnih.gov Harman is known to be a reversible competitive inhibitor of monoamine oxidase, an enzyme that breaks down serotonin, leading to increased serotonin concentrations. researchgate.netnih.gov
Furthermore, research in the nematode Caenorhabditis elegans has indicated that harman can stimulate the innate immune response, increasing the nematode's lifespan during bacterial infection. researchgate.netnih.gov This immune-stimulating effect was found to be independent of any direct, strong antibiotic properties of the compound against the tested pathogens. researchgate.netnih.gov The expression of a putative immune effector gene was upregulated in response to harman treatment, suggesting a complex interaction with the innate immune system. researchgate.netnih.gov
These findings suggest that harman's immunomodulatory properties, particularly its ability to enhance phagocytosis and stimulate innate immunity, could be a subject for further investigation in the context of host defense against infections.
Table 2: Research Findings on Harman and Immunomodulatory Effects
| Model System | Key Findings | Citations |
|---|---|---|
| Galleria mellonella (insect) | Harman increased the phagocytic activity of hemocytes. | researchgate.netnih.gov |
| Galleria mellonella (insect) | The effect on phagocytosis is potentially mediated by increased serotonin levels. | researchgate.netnih.gov |
| Caenorhabditis elegans (nematode) | Harman stimulates the innate immune response, increasing lifespan during bacterial infection. | researchgate.netnih.gov |
Antimicrobial and Antifungal Activities
Harman hydrochloride and related β-carboline alkaloids have been the subject of numerous studies for their antimicrobial and antifungal properties. researchgate.netnih.govresearchgate.net
In terms of antibacterial activity, harman has shown efficacy against various bacterial strains. nih.gov It was identified as the antibiotic substance produced by a tunicate-associated bacterium, Enterococcus faecium, and exhibited activity against the fish pathogen Vibrio anguillarum. nih.gov Studies on total alkaloid extracts from Peganum harmala, which contain harman, have demonstrated notable activity against Gram-positive bacteria, more so than Gram-negative bacteria. nih.gov The smoke from P. harmala has also shown antimicrobial effects. nih.gov
Regarding its antifungal properties, harman has been reported as a potent inhibitor of Candida albicans. researchgate.netnih.gov Research has explored the synergistic effects of harmine hydrochloride (HMH) with azole antifungal drugs against resistant strains of C. albicans. nih.gov This combination was found to be synergistic against both planktonic cells and early-stage biofilms of resistant C. albicans. nih.gov The proposed mechanisms for this synergy include increasing the intracellular concentration of azoles, inhibiting the transition to the more invasive hyphal form, disrupting cytosolic calcium levels, and inducing apoptosis in the fungal cells. nih.gov Harman has also shown weak inhibitory effects against other fungi such as Aspergillus niger, Cryptococcus gattii, and Cryptococcus neoformans. nih.gov
Table 3: Research Findings on Harman's Antimicrobial and Antifungal Activities
| Organism Type | Target Organism | Key Findings | Citations |
|---|---|---|---|
| Bacteria | Vibrio anguillarum | Harman exhibited antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.017 mM. | nih.gov |
| Bacteria | Gram-positive bacteria | Total alkaloids from Peganum harmala showed remarkably higher activity against Gram-positive than Gram-negative bacteria. | nih.gov |
| Fungi | Resistant Candida albicans | Harmine hydrochloride (HMH) in combination with azoles showed synergistic antifungal effects. | nih.gov |
| Fungi | Candida albicans | Harman is reported to be a potent inhibitor. | researchgate.net |
| Fungi | Aspergillus niger, Cryptococcus gattii, Cryptococcus neoformans | Harman weakly inhibited the growth of these fungi. | nih.gov |
Antispasmodic Effects
Harman has been shown to possess antispasmodic properties, primarily through its ability to induce smooth muscle relaxation. researchgate.net This effect is relevant for conditions characterized by involuntary muscle contractions in various organs. clevelandclinic.orgmedicalnewstoday.com
The vasorelaxant effect of harman has been a key area of investigation. Studies have shown that harman can relax vascular smooth muscles, which may contribute to a hypotensive effect. researchgate.net The mechanism behind this vasorelaxation is twofold. Firstly, harman acts on endothelial cells to stimulate the release of nitric oxide (NO), a potent vasodilator. researchgate.net Secondly, it directly affects the vascular smooth muscle cells by inhibiting contractions that are triggered by the activation of both receptor-linked and voltage-dependent calcium channels. researchgate.net By blocking these calcium channels, harman reduces the influx of calcium ions into the muscle cells, which is a critical step for muscle contraction. researchgate.netclevelandclinic.org
In addition to vascular smooth muscle, the effects of related β-carboline alkaloids have been studied on other smooth muscle tissues. For instance, harmine, harman, and harmaline have demonstrated spasmolytic effects on the tracheal smooth muscles of guinea pigs, relaxing contractions induced by various spasmogens. researchgate.net This suggests a broader potential for these compounds in addressing smooth muscle spasms in different parts of the body. Antispasmodic agents are generally classified as either anticholinergics, which block nerve signals, or direct smooth muscle relaxants. lecturio.comnih.gov Harman's mechanism of action, involving the inhibition of calcium channels, aligns it with the category of direct smooth muscle relaxants. researchgate.netclevelandclinic.org
Table 4: Research Findings on Harman's Antispasmodic Effects
| Tissue/Model | Effect | Mechanism of Action | Citations |
|---|---|---|---|
| Vascular Smooth Muscle | Vasorelaxation | Stimulates nitric oxide (NO) release from endothelial cells; Inhibits receptor-linked and voltage-dependent Ca2+ channels in smooth muscle cells. | researchgate.net |
| Guinea-pig Tracheal Smooth Muscles | Spasmolytic effect | Relaxation of contractions induced by carbachol (B1668302), histamine (B1213489), and KCl. | researchgate.net |
Future Directions and Research Gaps
Elucidation of Additional Molecular Targets
While harman (B1672943) is known to interact with several targets, including monoamine oxidases and various receptor systems, a complete understanding of its molecular interactions is still lacking. tandfonline.comtaylorandfrancis.com The full spectrum of its binding partners and the downstream signaling pathways it modulates remain to be comprehensively mapped. Identifying additional molecular targets is crucial for a complete understanding of its pharmacological profile and for predicting potential off-target effects. Advanced techniques such as chemical proteomics and computational modeling could be employed to uncover novel binding proteins and signaling cascades affected by harman. A deeper understanding of its multi-target nature will be instrumental in developing more specific and effective therapeutic strategies. taylorandfrancis.com
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for optimizing the therapeutic use of harman hydrochloride. nih.goveuropa.eu While some PK data in animal models exist, more comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) in humans. tandfonline.com Harman is noted to be highly lipophilic, allowing for significant distribution into brain tissues. tandfonline.com Studies have shown that the concentration of harman in the brain can be substantially higher than in plasma. tandfonline.com
Further research should focus on:
Metabolic Pathways: Elucidating the primary and secondary metabolic pathways of harman, including the enzymes responsible for its transformation. tandfonline.com Studies in rats have indicated that sulphate conjugation is a predominant metabolic process. tandfonline.com
Bioavailability: Determining the absolute oral bioavailability of harman and its metabolites. Initial studies in rats have reported a relatively low oral bioavailability of the parent compound, which increases when considering its metabolites. tandfonline.com
PK/PD Modeling: Developing robust PK/PD models to correlate drug exposure with pharmacological effects. nih.gov This will aid in establishing effective dosing regimens and predicting clinical outcomes.
A thorough understanding of harman's PK/PD profile will be critical for its successful translation into a clinical therapeutic. researchgate.netfrontiersin.org
Investigation of Specific Mechanism of Action in Various Biological Contexts
The biological effects of harman are context-dependent, and its mechanism of action can vary significantly across different cell types, tissues, and disease states. heffter.orgresearchgate.net For instance, in the context of cancer, harman and its derivatives have been shown to exert antitumor activities through multiple mechanisms, including DNA binding and inhibition of various kinases. researchgate.net In the immune system, harman has been observed to stimulate the innate immune response in nematodes. researchgate.net
Future research should aim to dissect these specific mechanisms in detail. This includes:
Investigating its role in modulating inflammatory pathways.
Elucidating its effects on cellular processes like apoptosis, autophagy, and cell cycle regulation in different cancer types. researchgate.net
Understanding its impact on neurotransmitter systems in the context of neurological disorders. tandfonline.com
By clarifying the specific molecular events triggered by harman in different biological settings, researchers can better tailor its application for specific diseases.
Development of Novel Analogs and Derivatives with Improved Selectivity and Efficacy
While harman possesses a broad range of biological activities, the development of analogs and derivatives with improved properties is a promising avenue for future research. researchgate.net The goal is to synthesize new compounds with enhanced selectivity for specific molecular targets, increased potency, and a more favorable pharmacokinetic profile. nih.govacs.org Structure-activity relationship (SAR) studies have already shown that modifications at different positions of the β-carboline nucleus can significantly influence the biological activity of harman derivatives. researchgate.net For example, research has indicated that the methoxy (B1213986) group at position 7 is associated with neurotoxic effects, and its modification could lead to less toxic compounds. researchgate.net
The development of novel analogs could lead to the creation of next-generation therapeutics with superior efficacy and a better safety profile for a variety of conditions. portlandpress.com
Translational Studies from Preclinical Models to Clinical Applications
A significant gap exists between the promising preclinical data on harman and its evaluation in human clinical trials. nih.govleicabiosystems.com To bridge this gap, well-designed translational studies are imperative. researchgate.net This involves moving from in vitro and animal models to human studies to validate the therapeutic potential of harman hydrochloride. unibo.it The use of large animal models, such as pigs, which share high physiological similarity with humans, could be beneficial in preclinical research. frontiersin.org
Key steps in this translational pathway include:
Biomarker Identification: Identifying and validating biomarkers to monitor the biological effects of harman in both preclinical models and human subjects.
Proof-of-Concept Clinical Trials: Conducting early-phase clinical trials to assess the safety, tolerability, and preliminary efficacy of harman in relevant patient populations.
Successful translational research will be crucial for determining the real-world clinical utility of harman and its derivatives. leicabiosystems.com
Standardization of Analytical Methods for Complex Biological Samples
Accurate and reliable quantification of harman and its metabolites in complex biological matrices such as plasma, urine, and tissue is fundamental for both preclinical and clinical research. chromatographyonline.comcdc.gov While various analytical methods, including UPLC-ESI-MS/MS, have been developed, there is a need for standardization to ensure consistency and comparability of data across different laboratories and studies. tandfonline.comnih.govnih.gov
Future efforts should focus on:
Method Validation: Rigorously validating analytical methods for parameters such as accuracy, precision, selectivity, and stability. tandfonline.com
Reference Standards: Developing and disseminating certified reference materials for harman and its major metabolites to ensure analytical accuracy. saylor.org
High-Throughput Assays: Creating high-throughput analytical methods to support large-scale pharmacokinetic and metabolomic studies. nih.gov
Standardized analytical methods will provide a solid foundation for all future research on harman hydrochloride, from basic pharmacology to clinical trials. cdc.govsaylor.org
Q & A
What experimental approaches are recommended to validate the AhR-dependent induction of CYP1A1 by Harman hydrochloride?
Level: Basic
Methodological Answer:
To confirm AhR-dependent CYP1A1 induction:
- Use AhR knockout (KO) cellular models (e.g., HepG2 or primary hepatocytes with CRISPR/Cas9-mediated AhR deletion) alongside wild-type controls. Measure CYP1A1 mRNA/protein levels via qRT-PCR and Western blotting after Harman hydrochloride exposure.
- Employ AhR antagonists (e.g., CH223191 or Phortress (NSC-710305)) as negative controls. Pre-treat cells with inhibitors before Harman hydrochloride administration to block AhR activation .
- Include luciferase reporter assays with CYP1A1 promoter sequences to directly assess transcriptional activity.
- Validate findings using immunohistochemistry in tissue samples to correlate in vitro and in vivo effects .
How can researchers resolve contradictions in CYP1A1 expression data across studies involving Harman hydrochloride?
Level: Advanced
Methodological Answer:
Contradictions may arise from variability in experimental conditions. To address this:
- Standardize cell lines or animal models : Use consistent genetic backgrounds (e.g., C57BL/6 mice) and cell passage numbers.
- Control for AhR ligands : Screen for endogenous ligands (e.g., dietary indoles) that may confound results. Use serum-free media in vitro.
- Apply statistical validation : Utilize Harman’s single-factor test to check for common method bias in datasets. Confirm findings via orthogonal assays (e.g., RNA-seq alongside qRT-PCR) .
- Report dose-response curves and exposure durations explicitly to enable cross-study comparisons .
What in vivo models are optimal for studying Harman hydrochloride’s carcinogenic potential?
Level: Advanced
Methodological Answer:
- Rodent models : Use Ahr-responsive mice (e.g., Ahr+/+ vs. Ahr−/−) to isolate AhR-mediated effects. Monitor tumorigenesis via histopathology in liver, lung, or colon tissues.
- Endpoint selection : Measure biomarkers like 8-OHdG (oxidative DNA damage) and CYP1A1 activity in plasma.
- Co-carcinogenicity assays : Combine Harman hydrochloride with known carcinogens (e.g., benzo[a]pyrene) to assess synergistic effects. Use γ-H2AX foci staining to quantify DNA double-strand breaks .
How can researchers distinguish direct AhR binding from indirect transcriptional effects of Harman hydrochloride?
Level: Advanced
Methodological Answer:
- Chromatin Immunoprecipitation (ChIP) : Perform ChIP-seq/qPCR using anti-AhR antibodies to confirm binding to CYP1A1 promoter regions.
- Competitive binding assays : Compare Harman hydrochloride’s binding affinity to AhR with known ligands (e.g., TCDD) using surface plasmon resonance (SPR) or fluorescence polarization .
- Knockdown/overexpression : Transfect cells with dominant-negative AhR constructs and assess CYP1A1 induction .
What analytical methods are suitable for quantifying Harman hydrochloride in biological matrices?
Level: Basic
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (70:30).
- Sample preparation : Extract plasma/tissue homogenates with methanol:ethyl acetate (1:1). Centrifuge at 12,000×g for 15 min to remove proteins.
- Validation : Ensure linearity (1–100 µg/mL), recovery (>85%), and precision (CV <15%) per ICH guidelines .
How can multi-omics approaches elucidate Harman hydrochloride’s mechanisms beyond CYP1A1 induction?
Level: Advanced
Methodological Answer:
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (DEGs) in AhR-related pathways (e.g., NRF2, NF-κB).
- Metabolomics : Use LC-MS to profile changes in metabolites (e.g., tryptophan derivatives) linked to mutagenicity.
- Proteomics : Apply SILAC labeling to quantify AhR-interacting proteins (e.g., ARNT) post-treatment.
- Integrate data : Employ pathway analysis tools (e.g., Ingenuity IPA) to map cross-omics interactions .
What strategies mitigate solubility challenges of Harman hydrochloride in in vitro assays?
Level: Basic
Methodological Answer:
- Co-solvents : Dissolve in DMSO (≤0.1% final concentration) to achieve 55 mg/mL stock solutions. Confirm solvent compatibility with cell viability assays (e.g., MTT).
- Nanoparticle formulations : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion. Characterize particle size via dynamic light scattering (DLS).
- Vehicle controls : Include DMSO-only controls to exclude solvent-induced artifacts .
How should researchers design dose-ranging studies for Harman hydrochloride in chronic toxicity models?
Level: Advanced
Methodological Answer:
- Pilot studies : Use 3–5 doses (e.g., 10, 50, 100 mg/kg/day) in rodents for 28 days. Monitor body weight, organ coefficients, and serum ALT/AST.
- NOAEL determination : Apply Benchmark Dose (BMD) modeling to identify no-observed-adverse-effect levels.
- Toxicokinetics : Measure plasma half-life (t₁/₂) and tissue accumulation via LC-MS/MS. Adjust doses to maintain steady-state concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


